Cysteamine-d4 Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMADIBCHLQMIP-PBCJVBLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 2-Aminoethanethiol-1,1,2,2-d4 Hydrochloride (Cysteamine-d4 HCl)
Executive Summary
This technical guide details the laboratory-scale synthesis of Cysteamine-d4 Hydrochloride (CAS: 1032901-20-6), a critical isotopologue used as an internal standard in mass spectrometry and a probe for kinetic isotope effect (KIE) studies in cystinosis therapies.[1]
While industrial synthesis of cysteamine often utilizes the 2-aminoethyl sulfate (Bunte salt) or aziridine routes, this guide prioritizes the Thiourea Method via 2-Chloroethylamine-d4 .[1] This pathway is selected for its high isotopic fidelity, avoidance of gaseous aziridine (highly toxic), and superior yield on the gram-scale typical of stable isotope synthesis.[1]
Target Molecule:
-
Chemical Formula:
[1] -
Molecular Weight: 117.61 g/mol (vs. 113.61 g/mol for native)[1]
-
Isotopic Target: Carbon-backbone deuteration (
). Note: Thiol ( ) and Amine ( ) protons are exchangeable and will not retain deuterium in protic solvents.
Part 1: Strategic Rationale & Synthetic Architecture
Why the Thiourea Route?
In the synthesis of deuterated small molecules, reagent availability and isotopic conservation are paramount.[1]
-
Starting Material Availability: Ethanolamine-1,1,2,2-d4 is commercially available and relatively inexpensive compared to deuterated aziridines.[1]
-
Atom Economy: The thiourea method avoids the formation of complex cyclic byproducts (like thiazolines) that require harsh acidic hydrolysis, which can degrade isotopic purity via exchange mechanisms under extreme conditions.
-
Purification: The intermediate isothiouronium salt crystallizes well, acting as a purification checkpoint before the final hydrolysis to the sensitive thiol.
Reaction Pathway Diagram[2]
Caption: The three-stage conversion of Ethanolamine-d4 to Cysteamine-d4 HCl via the Isothiouronium intermediate.
Part 2: Detailed Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7] | Role | Precaution |
| Ethanolamine-1,1,2,2-d4 | 1.0 | Starting Material | Hygroscopic; store in desiccator.[1] |
| Thionyl Chloride ( | 1.2 | Chlorinating Agent | Corrosive; releases HCl/ |
| Thiourea | 1.1 | Sulfur Source | Toxic if swallowed. |
| Sodium Hydroxide (NaOH) | 2.5 | Hydrolysis Base | Exothermic dissolution. |
| Hydrochloric Acid (6N) | Excess | Salt Formation | Corrosive. |
| Isopropanol/Ethanol | Solvent | Recrystallization | Flammable. |
Step 1: Synthesis of 2-Chloroethylamine-d4 Hydrochloride
Objective: Convert the hydroxyl group to a chloride leaving group.
-
Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize
and HCl gases. -
Solvation: Dissolve Ethanolamine-d4 (5.0 g, 76 mmol) in dry chloroform (
, 50 mL). Cool the solution to 0°C in an ice bath. -
Addition: Add Thionyl Chloride (10.8 g, 6.6 mL, 91 mmol) dropwise over 30 minutes. Caution: Reaction is exothermic and evolves gas.[1]
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4 hours. The solution should turn from clear to slightly yellow.
-
Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).
-
Purification (Optional): The resulting solid is 2-Chloroethylamine-d4 HCl. It can be washed with cold ether to remove impurities or used directly in Step 2.
Step 2: Formation of S-(2-Aminoethyl-d4)isothiouronium Dihydrochloride
Objective: Displace the chloride with thiourea to form the stable C-S bond.[1]
-
Reaction: Dissolve the crude 2-Chloroethylamine-d4 HCl from Step 1 in anhydrous ethanol (40 mL).
-
Addition: Add Thiourea (6.4 g, 84 mmol).
-
Reflux: Heat the mixture to reflux for 6–8 hours.
-
Crystallization: Cool the reaction mixture to room temperature, then place in a freezer (-20°C) overnight. The isothiouronium salt should precipitate as a white crystalline solid.
-
Filtration: Filter the crystals and wash with cold ethanol. Dry under vacuum.[8][6]
Step 3: Hydrolysis to Cysteamine-d4 HCl
Objective: Cleave the urea moiety to release the free thiol, then acidify.[1]
Critical Control Point: This step is highly susceptible to oxidation. All water must be degassed (sparged with
-
Hydrolysis: Dissolve the isothiouronium salt in degassed 5N NaOH (30 mL). Heat to reflux under a nitrogen atmosphere for 2 hours.
-
Observation: Ammonia/Urea byproducts may be generated.[5]
-
-
Acidification: Cool the solution to 0°C under nitrogen. Carefully acidify to pH ~2 using 6N HCl.
-
Concentration: Evaporate the water under reduced pressure (keep bath temperature <50°C to prevent degradation). The residue will contain the product and NaCl.
-
Extraction: Extract the residue with hot isopropanol (3 x 50 mL). NaCl is insoluble in isopropanol, while Cysteamine HCl is soluble.[1]
-
Final Isolation: Combine the isopropanol extracts and concentrate to ~20 mL. Add diethyl ether until the solution becomes turbid. Cool to 4°C to crystallize the final product.
-
Drying: Dry the white needles in a vacuum desiccator over
.
Part 3: Characterization & Quality Control
Analytical Parameters
| Test | Method | Expected Result (Cysteamine-d4 HCl) |
| Appearance | Visual | White, crystalline hygroscopic powder.[1] |
| Melting Point | Capillary | 95–98°C (Consistent with non-deuterated standard). |
| 400 MHz, | Absence of signals at | |
| MS (ESI+) | Direct Infusion | |
| Purity | HPLC-ELSD/UV | >98%.[1][9][10][11] Major impurity: Cystamine-d8 (Disulfide dimer). |
Oxidation Management (Disulfide Impurity)
Cysteamine readily oxidizes to Cystamine (
-
Detection: Cystamine appears as a distinct impurity in HPLC.
-
Remediation: If disulfide content >2%, dissolve product in water, add Dithiothreitol (DTT) (0.1 eq) or TCEP to reduce the disulfide back to the thiol, then re-precipitate.[1]
Workflow Logic Diagram
Caption: Operational workflow for the critical hydrolysis and isolation phase.
References
-
BenchChem. (2025).[8][3] Synthesis of 2-(2-Aminoethylamino)ethanethiol and Cysteamine Hydrochloride Protocols. Retrieved from
-
Asian Journal of Chemistry. (2010). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian J. Chem. 22(3), 2251-2256.[1] Retrieved from
-
European Patent Office. (2021). Method for the purification of cysteamine. EP 3842418 A1. Retrieved from
-
Pharmaffiliates. (2024). 2-Aminoethan-1,1,2,2-d4-ol Product Data. Retrieved from
-
Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2010, 87, 161.[1] Retrieved from
Sources
- 1. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5256362A - Method for production of granular cysteamine hydrochloride - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to the Solubility of Cysteamine-d4 Hydrochloride
This guide provides a comprehensive overview of the solubility characteristics of Cysteamine-d4 Hydrochloride (CAS: 1219805-04-5), a deuterated isotopic analog of Cysteamine Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with practical, field-proven methodologies to ensure the reliable preparation and application of Cysteamine-d4 Hydrochloride solutions.
Introduction: The Significance of Cysteamine-d4 Hydrochloride
Cysteamine-d4 Hydrochloride is the deuterated form of Cysteamine Hydrochloride, a well-established aminothiol compound. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of cysteamine in biological matrices[1][2]. The incorporation of four deuterium atoms provides a distinct mass shift, enabling clear differentiation from the endogenous, non-labeled cysteamine without significantly altering its chemical properties.
Cysteamine itself is a crucial therapeutic agent for nephropathic cystinosis, a rare genetic disorder, and is also investigated for its antioxidant and radioprotective properties[3]. Given the critical role of Cysteamine-d4 Hydrochloride as an internal standard, a thorough understanding of its solubility is paramount for the preparation of accurate stock solutions and calibration standards, which directly impacts the precision and reliability of bioanalytical methods.
Physicochemical Properties of Cysteamine-d4 Hydrochloride
A foundational understanding of the physicochemical properties of Cysteamine-d4 Hydrochloride is essential for its effective use.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₃D₄NS · HCl | [1] |
| Molecular Weight | 117.63 g/mol | [4] |
| CAS Number | 1219805-04-5 | [1][4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | [6] |
| Storage Temperature | 2-8°C | [6] |
Solubility Profile of Cysteamine-d4 Hydrochloride
Direct quantitative solubility data for Cysteamine-d4 Hydrochloride is not extensively published. However, based on vendor-supplied information and the well-documented properties of its non-deuterated analog, a reliable solubility profile can be established.
Qualitative Solubility Data
Several suppliers of Cysteamine-d4 Hydrochloride provide qualitative solubility information.
| Solvent | Solubility | Source(s) |
| DMSO | Slightly soluble | [1][2] |
| Methanol | Slightly soluble | [1][2] |
| Water | Expected to be soluble | [5] |
| Ethanol | Expected to be soluble | [5] |
Quantitative Solubility of Non-Deuterated Cysteamine Hydrochloride (Proxy Data)
The solubility of the non-deuterated form, Cysteamine Hydrochloride (CAS: 156-57-0), serves as an excellent proxy for estimating the solubility of its deuterated counterpart.
| Solvent | Concentration | Source(s) |
| Water | 50 mg/mL | |
| Water | 23 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [8][9] |
| DMSO | ~5 mg/mL | [8][9] |
| Ethanol | 23 mg/mL | [7] |
The Impact of Deuteration on Solubility
The substitution of hydrogen with deuterium can subtly influence a molecule's physicochemical properties, including solubility. While the kinetic isotope effect, which affects metabolic stability, is the most cited consequence of deuteration, changes in properties like lipophilicity and crystal lattice energy can also occur[10][11][12][]. Some studies have reported a slight increase in the aqueous solubility of deuterated compounds compared to their protium analogs[10]. This is attributed to minor differences in intermolecular interactions, such as hydrogen bonding, in the solid state and in solution. Therefore, it is reasonable to expect that the solubility of Cysteamine-d4 Hydrochloride will be very similar to, and possibly slightly greater than, that of Cysteamine Hydrochloride.
Experimental Determination of Solubility
For precise and application-specific solubility data, experimental determination is recommended. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is highly recommended for generating accurate data for your specific buffer systems and experimental conditions[14][15].
Thermodynamic Solubility Determination: A Step-by-Step Protocol
This protocol outlines the shake-flask method for determining the equilibrium solubility of Cysteamine-d4 Hydrochloride.
Materials:
-
Cysteamine-d4 Hydrochloride solid
-
Solvent of interest (e.g., ultrapure water, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of Cysteamine-d4 Hydrochloride solid to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.
-
Quantification: Prepare a series of dilutions of the filtrate and a standard curve of Cysteamine-d4 Hydrochloride of known concentrations. Analyze these samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound in the filtrate. This concentration represents the thermodynamic solubility.
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental for reliable experimental outcomes.
Protocol for Preparing a 1 mg/mL Stock Solution in an Aqueous Buffer
Materials:
-
Cysteamine-d4 Hydrochloride
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh a precise amount of Cysteamine-d4 Hydrochloride (e.g., 1 mg).
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the aqueous buffer (approximately half of the final volume).
-
Mixing: Vortex the solution to facilitate dissolution. If needed, sonicate briefly to ensure complete dissolution.
-
Final Volume: Once the solid is fully dissolved, add the aqueous buffer to the final volume mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous solutions, it is often recommended to use them within a short period, as the stability of cysteamine in solution can be limited[8].
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cysteamine-d4 (hydrochloride) | CAS 1219805-04-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cysteamine-d4 Hydrochloride | CAS 1219805-04-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Cysteamine-d4 hydrochloride (2-Aminoethanethiol-d4 hydrochloride; 2-Mercaptoethylamine-d4 hydrochloride) | Apoptosis | 1219805-04-5 | Invivochem [invivochem.com]
- 6. Cysteamine-d4 (hydrochloride) | 1219805-04-5 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
An In-depth Technical Guide to the Biological Properties and Applications of Cysteamine-d4 Hydrochloride
Introduction: Beyond the Label—Understanding Cysteamine-d4 Hydrochloride
Cysteamine-d4 Hydrochloride is the stable isotope-labeled (SIL) analogue of Cysteamine Hydrochloride, a compound of significant therapeutic interest. In this molecule, four hydrogen atoms on the ethanethiol backbone have been replaced with deuterium.[1][2] While this substitution renders it an indispensable tool for analytical chemistry, particularly in mass spectrometry, its biological properties are fundamentally anchored to those of its non-deuterated parent. This guide provides a comprehensive exploration of the biological landscape of cysteamine, elucidates the profound impact of deuterium substitution from a pharmacological perspective, and details the primary, validated application of Cysteamine-d4 Hydrochloride in a research setting. We will dissect the mechanisms of action, the pharmacokinetic rationale for isotopic labeling, and provide actionable experimental protocols for its use.
Part 1: The Biological Profile of the Parent Compound: Cysteamine
To comprehend the function of Cysteamine-d4 Hydrochloride, one must first master the biological activities of cysteamine. Cysteamine is a naturally occurring aminothiol, a metabolic product of pantetheine, that exhibits a diverse range of biological effects.[3][4]
Primary Mechanism of Action: Lysosomal Cystine Depletion in Cystinosis
The most well-established therapeutic use of cysteamine is in the management of cystinosis, a rare autosomal recessive lysosomal storage disorder.[5] The disease is characterized by a defect in the lysosomal cystine transporter, cystinosin, leading to the accumulation and crystallization of cystine within lysosomes, which causes widespread cellular damage and organ failure.[4][6]
Cysteamine effectively bypasses this genetic defect. It readily enters the lysosome where its thiol group chemically reduces the disulfide bond in cystine. This reaction forms cysteine and a mixed disulfide of cysteine-cysteamine.[7][8][9] Both of these smaller, soluble compounds can then be exported from the lysosome by functioning transporters (the cysteine transporter and the PQLC2 lysine/arginine transporter, respectively), thus dramatically reducing the intralysosomal cystine load and mitigating cellular damage.[6][10] This cystine-depleting action is the cornerstone of cystinosis treatment, significantly delaying disease progression.[5][11]
Multifaceted Antioxidant and Cytoprotective Properties
Beyond its role in cystinosis, cysteamine is a potent antioxidant.[7] It functions as a direct scavenger of free radicals, protecting cells from oxidative stress, a pathological condition implicated in numerous diseases.[7][12]
Research in animal models of atherosclerosis has demonstrated that cysteamine treatment can lead to a significant reduction in the size of atherosclerotic plaques.[12] The proposed mechanism involves the accumulation of cysteamine in acidic lysosomes within immune cells, where it prevents the oxidation of low-density lipoprotein (LDL) cholesterol—a key initiating event in plaque formation.[12] In these studies, cysteamine treatment resulted in:
-
A 32% to 56% reduction in atherosclerotic plaque size.[12]
-
A 73% decrease in oxidized fat content within the plaques.[12]
-
A 55% reduction in inflammatory white blood cells.[12]
Dermatological Applications: Inhibition of Melanogenesis
Cysteamine has emerged as a highly effective and safe topical agent for treating hyperpigmentation disorders like melasma.[13][14][15] Its mechanism of action in the skin is the inhibition of melanin synthesis.[3] It achieves this by downregulating key enzymes in the melanogenesis pathway, including tyrosinase and peroxidase, which directly reduces the overproduction of melanin.[3] This dual-action of inhibiting melanin production and providing antioxidant protection makes it a compelling alternative to traditional depigmenting agents like hydroquinone, with a more favorable safety profile.[3][16]
Pharmacokinetics of Cysteamine
Understanding the pharmacokinetic profile of the parent compound is critical for appreciating the potential utility of its deuterated analogue. Cysteamine is characterized by rapid absorption and elimination.
| Pharmacokinetic Parameter | Description | References |
| Absorption | Rapidly absorbed from the small intestine, with maximal plasma concentrations (Tmax) reached in approximately 1.4 to 2.1 hours depending on the study. | [17][18] |
| Distribution | Extensively distributed throughout the body and is capable of crossing the blood-brain barrier. | [19] |
| Metabolism | Undergoes significant first-pass metabolism in the liver. | [19] |
| Elimination | Characterized by rapid clearance from plasma. The drug is often almost undetectable in plasma within 2-3 hours after administration. | [19] |
Part 2: The Isotopic Advantage—Understanding the Role of Deuteration
The substitution of hydrogen with deuterium is a strategic chemical modification in modern pharmacology known as "precision deuteration." This approach leverages a quantum mechanical principle known as the Kinetic Isotope Effect (KIE) to enhance a drug's metabolic profile.[][21]
The Deuterium Kinetic Isotope Effect (KIE)
Deuterium is a stable, non-radioactive isotope of hydrogen, containing an additional neutron that doubles its atomic mass.[] This increased mass results in a lower vibrational energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making the chemical reaction slower.[21] When the cleavage of this bond is the rate-determining step in a drug's metabolism (e.g., via Cytochrome P450 enzymes), replacing hydrogen with deuterium can significantly slow down the metabolic process.[22] This slowdown is the Deuterium Kinetic Isotope Effect (DKIE).[21][23]
Implications for Cysteamine-d4 Hydrochloride
The rapid metabolism and clearance of cysteamine present a potential application for the KIE. Deuteration of the ethanethiol backbone, as in Cysteamine-d4, could theoretically slow its metabolic breakdown. This could translate into:
-
Improved Pharmacokinetics: A longer plasma half-life and increased drug exposure (Area Under the Curve, AUC).
-
Enhanced Efficacy: Sustained therapeutic concentrations could improve efficacy.
-
Reduced Dosing Frequency: A longer half-life might allow for less frequent dosing, improving patient compliance.
-
Improved Safety Profile: Potentially reducing the formation of toxic metabolites.[24]
While these benefits are theoretically plausible, it is crucial to note that Cysteamine-d4 Hydrochloride has not been developed or clinically validated as a therapeutic agent. Its primary, field-proven application remains in the analytical realm.
Part 3: Core Application and Experimental Protocol
Primary Application: A High-Fidelity Internal Standard for Mass Spectrometry
The definitive and most critical application of Cysteamine-d4 Hydrochloride is as a stable isotope-labeled internal standard for the quantitative analysis of cysteamine by mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC).[25]
Causality Behind This Choice: An ideal internal standard must behave as identically as possible to the analyte of interest during sample extraction, processing, and chromatographic separation, but be distinguishable by the detector. Cysteamine-d4 Hydrochloride fits this requirement perfectly:
-
Chemical Equivalence: It has the same chemical properties as cysteamine, ensuring it is lost or recovered at the same rate during sample preparation, thus correcting for experimental variability.
-
Chromatographic Co-elution: It co-elutes with unlabeled cysteamine, simplifying data analysis.
-
Mass Distinguishability: The mass spectrometer can easily differentiate between the native analyte (Cysteamine, MW ≈ 77.15) and the labeled standard (Cysteamine-d4, MW ≈ 81.17) based on their mass-to-charge ratio (m/z).
By adding a precise, known quantity of Cysteamine-d4 Hydrochloride to a biological sample (e.g., plasma, tissue homogenate), researchers can calculate the exact concentration of the unknown amount of native cysteamine by comparing the detector response ratios of the two compounds.[26]
Experimental Protocol: LC-MS/MS Quantification of Cysteamine in Human Plasma
This protocol outlines a self-validating system for the accurate measurement of cysteamine concentrations in a clinical or research setting.
1. Preparation of Standards and Reagents:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Cysteamine Hydrochloride (analyte) and Cysteamine-d4 Hydrochloride (Internal Standard, IS) in methanol.
-
Calibration Standards: Perform serial dilutions of the analyte stock solution in blank human plasma to create calibration standards ranging from 5 ng/mL to 5000 ng/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol.
-
Precipitation Solution: Acetonitrile.
2. Sample Preparation:
-
To 100 µL of plasma sample (or calibrator/QC sample), add 20 µL of the IS working solution (100 ng/mL Cysteamine-d4 HCl). Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar compounds like cysteamine.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting at high organic content (e.g., 95% B) and ramping down to elute the polar analyte.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Cysteamine: Q1: 78.1 -> Q3: 61.1 (Precursor -> Product ion)
-
Cysteamine-d4 (IS): Q1: 82.1 -> Q3: 65.1 (Precursor -> Product ion)
-
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of the calibration standards.
-
Determine the concentration of cysteamine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
Conclusion
Cysteamine-d4 Hydrochloride is a molecule with a dual identity. Biologically, it is expected to mirror the multifaceted activities of its parent compound, cysteamine—acting as a lysosomal cystine depleting agent, a potent antioxidant, and a modulator of melanogenesis. Pharmacologically, the deuterium labeling introduces the potential for altered metabolic stability via the Kinetic Isotope Effect, a strategy widely used in modern drug development to enhance pharmacokinetic profiles. However, the primary and validated role of Cysteamine-d4 Hydrochloride in the scientific community is not as a therapeutic agent, but as a critical analytical tool. Its utility as a stable isotope-labeled internal standard provides the gold-standard for accuracy and precision in the quantification of cysteamine, enabling robust pharmacokinetic studies and clinical monitoring that are essential for the safe and effective use of cysteamine-based therapies.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cysteamine Hydrochloride?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cysteamine Bitartrate?
- University of Reading. (n.d.). Antioxidant drug reverses process responsible for heart attacks and strokes.
- PubMed. (n.d.). Mechanism of action of cysteamine on duodenal alkaline phosphatase.
- Dermatology Times. (2020, October 14). Cysteamine cream, tranexamic acid mesotherapy reveal similar efficacy, different safety.
- United States Biological. (n.d.). 163263 Cysteamine-d4 Hydrochloride CAS: 1219805-04-5.
- Cystinosis Research Foundation. (n.d.). Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cysteamine Hydrochloride: A Breakthrough in Hyperpigmentation Treatment.
- ResearchGate. (n.d.). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability.
- Skin of Color Update. (n.d.). Cysteamine – Towards A Novel First Line Treatment for Melasma.
- Cayman Chemical. (n.d.). Cysteamine-d4 (hydrochloride) (CAS 1219805-04-5).
- Wikipedia. (n.d.). Cysteamine.
- Cambridge Bioscience. (n.d.). Cysteamine-d4 (hydrochloride) - MedChem Express.
- LGC Standards. (n.d.). Cysteamine-d4 Hydrochloride.
- Pharmaffiliates. (n.d.). CAS No : 1219805-04-5 | Product Name : Cysteamine-d4 Hydrochloride.
- ClinicalTrials.gov. (n.d.). Efficacy and Safety of Topical Cysteamine for Postinflammatory Hyperpigmentation.
- PubMed. (n.d.). Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion.
- Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.
- PubMed Central. (n.d.). Effects of long-term cysteamine treatment in patients with cystinosis.
- PubMed. (2024, December 9). Clinical Efficacy of Cysteamine Application for Melasma: A Meta-Analysis.
- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
- PubMed Central. (n.d.). Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients.
- NCBI Bookshelf. (2024, September 8). Cystinosis - StatPearls.
- Medscape. (n.d.). Cystagon, Procysbi (cysteamine) dosing, indications, interactions, adverse effects, and more.
- PubMed. (2022, October 4). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer.
- Kidney International. (n.d.). Cysteamine therapy: a treatment for cystinosis, not a cure.
- ResearchGate. (2025, August 7). Deuterium in Drug Discovery and Development.
- Wikipedia. (n.d.). Cystinosis.
- Biochemistry. (n.d.). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine.
- PubMed Central. (2025, May 21). Emerging therapeutic strategies for cystinosis.
Sources
- 1. Cysteamine-d4 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. Cysteamine - Wikipedia [en.wikipedia.org]
- 5. Cystinosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of Cysteamine Bitartrate? [synapse.patsnap.com]
- 9. Cystinosis - Wikipedia [en.wikipedia.org]
- 10. Emerging therapeutic strategies for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cystinosisresearch.org [cystinosisresearch.org]
- 12. PR859358 - University of Reading [reading.ac.uk]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical Efficacy of Cysteamine Application for Melasma: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. skinofcolorupdate.com [skinofcolorupdate.com]
- 17. Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cystinosisresearch.org [cystinosisresearch.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. caymanchem.com [caymanchem.com]
- 26. researchgate.net [researchgate.net]
Precision Quantitation in Cystinosis: The Role of Cysteamine-d4 Hydrochloride
Executive Summary: The Analytical Imperative
In the therapeutic management of nephropathic cystinosis, the quantification of Cysteamine (2-aminoethanethiol) is not merely a pharmacokinetic exercise; it is a critical safeguard against toxicity and therapeutic failure. Cysteamine possesses a narrow therapeutic window and high chemical instability. It rapidly oxidizes to cystamine or forms mixed disulfides with plasma proteins, making "total cysteamine" quantification a complex analytical challenge.
This guide details the application of Cysteamine-d4 Hydrochloride (Cysteamine-d4 HCl) as a stable isotope-labeled Internal Standard (IS). The use of a deuterated isotopolog is the only method capable of fully compensating for the significant matrix effects and ionization suppression observed in LC-MS/MS analysis of biological fluids.
Technical Specifications: Cysteamine-d4 Hydrochloride[1][2][3][4][5][6][7]
Before integrating this reagent into a workflow, researchers must understand its physicochemical properties to ensure stability and isotopic purity.
| Property | Specification | Technical Note |
| Chemical Name | 2-Aminoethane-d4-thiol Hydrochloride | Deuterium substitution typically on the ethylene backbone ( |
| CAS Number | 1219805-04-5 | Specific to the d4-hydrochloride salt form.[1][2][3][4][5] |
| Molecular Weight | 117.63 g/mol | +4 Da shift from native Cysteamine HCl (113.61 g/mol ). |
| Isotopic Purity | Essential to minimize contribution to the M+0 (native) signal. | |
| Solubility | Water, Methanol, DMSO | Highly hygroscopic; store under inert gas (Argon/Nitrogen) at -20°C. |
| Stability | High (Solid state) / Low (Solution) | Critical: In solution, the thiol group oxidizes rapidly. Prepare fresh or use reducing agents (TCEP/DTT). |
Mechanistic Insight: The Lysosomal Target
To understand the bioanalytical requirements, one must understand the biological mechanism. Cysteamine acts as a "Trojan horse" to deplete intralysosomal cystine.
The Mechanism:
-
Accumulation: In cystinosis, the transporter Cystinosin (CTNS) is defective, trapping Cystine (disulfide) in the lysosome.[6][7][8][9][10][11]
-
Entry: Cysteamine enters the lysosome via an unknown transporter.[6]
-
Reaction: Cysteamine participates in a disulfide interchange reaction with Cystine, breaking the disulfide bond.
-
Exit: This produces Cysteine (exits via cysteine transporter) and a Cysteamine-Cysteine mixed disulfide . This mixed disulfide resembles the amino acid Lysine and is exported via the PQLC2 (cationic amino acid) transporter.
Figure 1: Mechanism of Cysteamine-mediated Cystine depletion. The drug converts trapped Cystine into exportable species.
The Analytical Challenge & The Deuterated Solution
The Problem: Thiol Instability & Matrix Effects
Quantifying cysteamine in plasma is notoriously difficult for two reasons:
-
Thiol Oxidation: Free cysteamine (
) rapidly oxidizes to Cystamine ( ) ex vivo. Without immediate stabilization, results are inaccurate. -
Ion Suppression: Cysteamine is a small, polar molecule that elutes early in Reverse Phase (RP) chromatography, often in the "void volume" where salts and phospholipids cause massive ion suppression.
The Solution: Cysteamine-d4 HCl
Using a structural analog (e.g., mercaptoethanol) is insufficient because it does not co-elute with cysteamine. Cysteamine-d4 is the required Internal Standard because:
-
Co-elution: It elutes at the exact same retention time as the analyte.
-
Compensation: Any ion suppression affecting the analyte affects the IS equally.
-
Reaction Tracking: If derivatization is used, the IS undergoes the same chemical reaction, correcting for derivatization efficiency.
Protocol: LC-MS/MS Quantification with SBD-F Derivatization
Note: Direct analysis is possible with HILIC columns, but derivatization is recommended for higher sensitivity and stability.
Objective: Quantify total cysteamine in plasma. Reagents:
-
IS: Cysteamine-d4 HCl (10 µM working solution).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) – to reduce endogenous disulfides.
-
Derivatizing Agent: SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).
-
Precipitant: Trichloroacetic acid (TCA) or Acetonitrile.
Step-by-Step Workflow
-
Sample Collection: Collect whole blood into EDTA tubes. Centrifuge immediately (4°C, 2000 x g, 10 min) to separate plasma.
-
Critical: Process immediately. Thiols degrade within minutes at room temperature.
-
-
Internal Standard Addition:
-
Aliquot 50 µL Plasma.
-
Add 10 µL Cysteamine-d4 HCl working solution.
-
-
Reduction (Total Cysteamine):
-
Add 20 µL TCEP (100 mM). Incubate at RT for 20 min.
-
Why: This breaks any Cysteamine-Protein mixed disulfides, releasing "total" drug.
-
-
Protein Precipitation:
-
Add 100 µL 10% TCA. Vortex. Centrifuge (10,000 x g, 5 min). Collect supernatant.
-
-
Derivatization (pH Control is Vital):
-
Transfer supernatant to a fresh vial.
-
Add Borate Buffer (pH 9.5) to neutralize acid and reach optimal pH for SBD-F.
-
Add 50 µL SBD-F (1 mg/mL).
-
Incubate at 60°C for 1 hour . (Thiols react specifically with SBD-F to form a fluorescent/ionizable adduct).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL onto a C18 column.
-
LC-MS/MS Parameters (Example)
| Parameter | Setting |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization | ESI Positive Mode |
| Analyte Transition | Native: m/z ~290 |
| IS Transition | d4-IS: m/z ~294 |
Visualization: Analytical Workflow
This diagram illustrates the logic flow from sample to data, highlighting where the d4-IS corrects for errors.
Figure 2: LC-MS/MS Workflow. The d4-IS is added early to correct for recovery losses in precipitation and derivatization.
Handling & Stability Guidelines
-
Storage: Cysteamine-d4 HCl is hygroscopic.[4] Store desicated at -20°C.
-
Stock Solutions: Do not store dilute working solutions in water for >24 hours. The deuterium does not prevent oxidation of the thiol group.
-
Glassware: Avoid metal-containing glassware (trace metals catalyze thiol oxidation). Use high-quality polypropylene or silanized glass.
References
-
Dohil, R., et al. "Pharmacokinetics of cysteamine bitartrate in patients with nephropathic cystinosis." The Journal of Pediatrics, 2010.
-
Gangoiti, J.A., et al. "Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 2018.
-
Cayman Chemical. "Cysteamine-d4 (hydrochloride) Product Information."[2] Cayman Chemical Catalog, Accessed 2024.
-
Jezegou, A., et al. "Heptahelical protein PQLC2 is a lysosomal cationic amino acid exporter underlying the action of cysteamine in cystinosis therapy."[7] PNAS, 2012.[6] [6]
-
EMA/CHMP. "Guideline on bioanalytical method validation." European Medicines Agency, 2011.
Sources
- 1. Cysteamine-d4 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. usbio.net [usbio.net]
- 5. Cysteamine-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 6. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of Human Cystine Exporter Cystinosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cysteamine Bitartrate? [synapse.patsnap.com]
- 9. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
A Technical Guide to the Enhanced Antioxidant Properties of Deuterated Cysteamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases. Cysteamine, an endogenous aminothiol, is a known antioxidant and is clinically approved for treating the lysosomal storage disorder cystinosis.[1][2][3] Its therapeutic action is partly attributed to its ability to mitigate oxidative damage.[4][5] This guide delves into a next-generation strategy to augment this inherent antioxidant capacity: selective deuteration. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with its heavier, stable isotope deuterium at specific molecular positions can significantly enhance the metabolic stability and antioxidant endurance of cysteamine. This document provides a comprehensive overview of the mechanistic rationale, experimental validation protocols, and potential therapeutic implications of deuterated cysteamine as a superior antioxidant agent.
The Foundational Role of Cysteamine in Redox Biology
Cysteamine (HSCH₂CH₂NH₂) is a simple yet potent aminothiol derived from the degradation of coenzyme A.[6] Its significance in cellular protection stems from a multi-pronged antioxidant strategy.
Mechanisms of Antioxidant Action
Cysteamine's protective effects are not limited to a single pathway but involve a synergistic network of actions:
-
Direct Radical Scavenging: The nucleophilic thiol (-SH) group is the molecule's functional core for antioxidant activity. It can directly donate a hydrogen atom to neutralize highly destructive free radicals, particularly the hydroxyl radical (•OH), converting them into less harmful species.[6][7][8]
-
Replenishment of Glutathione (GSH): Cysteamine effectively increases intracellular levels of cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[9][10] By bolstering the cellular GSH pool, cysteamine enhances the capacity of the entire glutathione redox system, which is crucial for detoxifying peroxides and other ROS.[11]
-
Modulation of Antioxidant Enzymes: Studies suggest that cysteamine can influence the activity of key antioxidant enzymes. For example, it can increase the activity of catalase (CAT), which decomposes hydrogen peroxide, and may act as a scavenger of superoxide radicals, thereby reducing the substrate for superoxide dismutase (SOD).[12]
This multifaceted antioxidant profile has established cysteamine as a valuable therapeutic agent for cystinosis, where it not only depletes lysosomal cystine but also combats the associated systemic oxidative stress.[4][13]
The Deuterium Advantage: Applying the Kinetic Isotope Effect to Antioxidant Function
Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium.[14][15] This substitution does not significantly alter the molecule's shape or biological targets, but it profoundly impacts its metabolic stability due to the Kinetic Isotope Effect (KIE).
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger and has a lower vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. This phenomenon is the KIE. In drug metabolism, many oxidative reactions mediated by cytochrome P450 (CYP) enzymes involve C-H bond breaking. Replacing a metabolically labile hydrogen with deuterium can slow down this process, leading to:
-
Increased drug half-life and exposure.
-
Reduced formation of potentially toxic metabolites.
-
More favorable pharmacokinetic profiles.[]
This strategy has been successfully translated into FDA-approved drugs, such as Deutetrabenazine (Austedo), which offers improved tolerability over its non-deuterated counterpart.[17][18][19]
Rationale for Deuterating Cysteamine
The rationale for deuterating cysteamine extends the KIE principle from metabolic stability to direct antioxidant function. The hydrogen-donating step from the thiol group is a rate-limiting factor in radical scavenging. Furthermore, C-H bonds on the carbon backbone adjacent to the thiol group are susceptible to abstraction by potent radicals. By selectively replacing these hydrogens with deuterium, we hypothesize a "deuterium-reinforcement" of the molecule.
This reinforcement is expected to:
-
Slow the rate of irreversible oxidation/degradation of the cysteamine molecule during the scavenging process, allowing each molecule to neutralize more radicals over a longer period.
-
Increase its bioavailability and half-life by reducing its rate of metabolic degradation, leading to more sustained antioxidant protection in vivo.
This concept is analogous to the development of deuterated polyunsaturated fatty acids (D-PUFAs), which are rendered more resistant to lipid peroxidation, a key driver of cellular damage in many neurodegenerative diseases.[20][21][22]
Experimental Validation: Protocols and Methodologies
To validate the superior antioxidant properties of deuterated cysteamine (d-cysteamine), a series of robust in-vitro and cell-based assays are required. The following protocols provide a framework for a comprehensive evaluation.
Direct Radical Scavenging Capacity: The DPPH Assay
This assay is a cornerstone for evaluating the hydrogen-donating ability of an antioxidant.
Causality Behind the Protocol: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color due to its unpaired electron. When an antioxidant donates a hydrogen atom, the radical is neutralized, and the solution turns yellow. The degree of color change, measured spectrophotometrically, is directly proportional to the radical scavenging activity.[23][24] The reaction is performed in the dark to prevent light-induced degradation of the DPPH radical, ensuring accuracy.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (e.g., 10 mM) of cysteamine, d-cysteamine, and a positive control (e.g., Trolox, Ascorbic Acid) in methanol or an appropriate solvent.
-
Create a serial dilution series for each test compound (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each dilution of the test compounds and controls to respective wells.
-
Add 100 µL of methanol to a blank well.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently by pipetting or on a plate shaker for 30 seconds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 517 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % Scavenging against the concentration of each compound.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each compound from the dose-response curve.
-
Mandatory Visualization: DPPH Assay Workflow
Caption: Cysteamine's multifaceted antioxidant defense mechanisms.
Sources
- 1. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacological treatment of nephropathic cystinosis with cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cysteamine therapy: a treatment for cystinosis, not a cure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medium.com [medium.com]
- 20. Retrotope - Wikipedia [en.wikipedia.org]
- 21. curefa.org [curefa.org]
- 22. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Sensitivity Quantitation of Total Cysteamine in Human Plasma via HILIC-MS/MS using Cysteamine-d4 Hydrochloride
This Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It synthesizes current industry standards (HILIC-MS/MS) with rigorous scientific rationale.
Abstract & Scope
Cysteamine is the standard of care for nephropathic cystinosis, acting to deplete intralysosomal cystine accumulation. Accurate quantification of cysteamine in plasma is critical for pharmacokinetic (PK) profiling and optimizing dosing regimens. However, the analysis is complicated by two factors:
-
High Polarity: Cysteamine is a small, hydrophilic amine that elutes in the void volume of standard C18 columns.
-
Rapid Oxidation: The free thiol (-SH) group rapidly oxidizes ex vivo to form cystamine (dimer) or mixed disulfides with plasma proteins.
This protocol details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS). It utilizes Tris(2-carboxyethyl)phosphine (TCEP) for efficient reduction of disulfides and Cysteamine-d4 Hydrochloride as the stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variability.
Chemical & Mechanistic Background
The Analyte and Internal Standard
The use of the deuterated internal standard (d4) is non-negotiable for this assay. Cysteamine is subject to significant ion suppression in plasma matrices. The d4 analog co-elutes perfectly with the analyte, experiencing the exact same ionization environment, thereby normalizing the signal.
| Feature | Analyte: Cysteamine HCl | Internal Standard: Cysteamine-d4 HCl |
| CAS Number | 156-57-0 | 1219805-04-5 |
| Formula | C₂H₇NS[1][2][3] · HCl | C₂H₃D₄NS[2][3] · HCl |
| Molecular Weight | 77.15 (Free base) | 81.15 (Free base) |
| Key Structure | ||
| pKa | ~8.35 (Amine), ~10.75 (Thiol) | Similar |
The Redox Challenge
In plasma, "Total Cysteamine" represents the sum of free cysteamine, the homodimer cystamine, and cysteamine bound to proteins via disulfide bridges. To measure the total drug exposure, all disulfide bonds must be reduced prior to analysis.
Why TCEP? Unlike DTT or
Figure 1: Reduction mechanism converting oxidized forms back to the measurable free thiol monomer.
Method Development Strategy
Chromatography: HILIC vs. Reversed-Phase
Standard C18 chromatography fails for cysteamine because the molecule is too polar to retain, leading to elution with salts and phospholipids (high matrix effect).
-
Selected Mode: HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., Amide or Silica).
-
Benefit: Cysteamine retains well, eluting after the void volume, separating it from major suppressors.
Mass Spectrometry: MRM Design
Due to the low molecular weight (77 Da), background noise can be high. High-purity solvents and specific collision energies are required to obtain a clean signal.
Detailed Experimental Protocol
Reagents and Materials
-
Reference Standard: Cysteamine Hydrochloride (>98%).[2]
-
Internal Standard: Cysteamine-d4 Hydrochloride (Cayman Chem or equiv, >99% isotopic purity).
-
Reductant: TCEP-HCl (0.5 M solution in water).
-
Protein Precipitation: Acetonitrile (LC-MS grade) + 1% Formic Acid.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (buffer strength is crucial for HILIC).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.
Stock Solution Preparation
-
Cysteamine Stock (1 mg/mL): Dissolve in water containing 0.1% formic acid and 1 mM EDTA (EDTA chelates metals that catalyze oxidation). Store at -80°C.
-
IS Stock (Cysteamine-d4, 10 µg/mL): Dissolve in water/formic acid/EDTA.
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in 1% Formic Acid in Water . Note: The acidic environment stabilizes the thiol.
Sample Preparation Workflow
Critical: Perform all steps on ice to minimize re-oxidation before the TCEP acts.
-
Aliquot: Transfer 50 µL of Plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (Cysteamine-d4) . Vortex briefly.
-
Reduction: Add 20 µL of 0.1 M TCEP . Vortex and incubate at Room Temp for 15 minutes.
-
Causality: This step breaks the disulfide bonds, releasing total cysteamine.
-
-
Precipitation: Add 300 µL of Ice-cold Acetonitrile + 1% Formic Acid .
-
Causality: Precipitates proteins and ensures the HILIC loading condition (high organic) is met.
-
-
Centrifugation: 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial.
-
Injection: Inject 2-5 µL onto the LC-MS/MS.
Figure 2: Step-by-step sample preparation workflow ensuring total cysteamine recovery.
LC-MS/MS Conditions
Mass Spectrometry Parameters (Source: ESI Positive)
-
Ion Source: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C (High temp needed for efficient desolvation of aqueous/organic mix)
-
Cone Gas: 150 L/Hr
Table 1: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell (ms) |
|---|
| Cysteamine | 78.1
Note: The transition 78->61 represents the loss of Ammonia (17 Da). This is the most abundant fragment.
Liquid Chromatography Gradient
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Autosampler Temp: 4°C
Table 2: Gradient Profile
| Time (min) | %A (Buffer) | %B (ACN) | Curve | Description |
|---|---|---|---|---|
| 0.00 | 10 | 90 | Initial | High organic for HILIC retention |
| 1.00 | 10 | 90 | 6 | Isocratic hold |
| 3.00 | 40 | 60 | 6 | Elution gradient |
| 3.50 | 50 | 50 | 1 | Wash |
| 3.60 | 10 | 90 | 1 | Return to initial |
| 6.00 | 10 | 90 | 1 | Re-equilibration |
Validation & Quality Control
To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following criteria must be met:
-
Linearity: 0.5 µM to 100 µM (Clinical range).
-
Accuracy/Precision: CV < 15% for QC samples.
-
Matrix Effect (ME): Calculated using the formula:
The Cysteamine-d4 IS should show a similar ME to the analyte, ideally canceling out the error in the final ratio. -
Stability:
-
Benchtop: Unstable without acidification.
-
Processed Sample: Stable for 24h at 4°C in the autosampler (due to TCEP/Acid presence).
-
Troubleshooting & Pitfalls
-
Issue: Low Sensitivity / High Noise.
-
Cause: Contamination of the LC system or solvents with amines.
-
Fix: Use fresh LC-MS grade solvents. Clean the cone/source.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Ensure the buffer concentration (Ammonium Formate) is at least 10mM. The ionic strength suppresses secondary interactions.
-
-
Issue: Retention Time Shift.
-
Cause: HILIC columns are sensitive to water content equilibration.
-
Fix: Ensure adequate re-equilibration time (at least 2.5 minutes) between injections.
-
References
-
Gazzaz, H. et al. (2024). A new and rapid LC-MS/MS method for the determination of cysteamine plasma levels in cystinosis patients. Journal of Pharmaceutical and Biomedical Analysis.
-
Greco, M. et al. (2020). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Orphanet Journal of Rare Diseases.
-
Cayman Chemical. Cysteamine-d4 (hydrochloride) Product Information & Stability Data.
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[4]
Sources
Application Notes and Protocols for the Use of Cysteamine-d4 Hydrochloride as an Internal Standard in Bioanalytical Studies
Introduction: The Pursuit of Precision in Cysteamine Quantification
Cysteamine is a crucial aminothiol compound utilized in the treatment of nephropathic cystinosis, a rare lysosomal storage disorder.[1][2][3] The therapeutic efficacy of cysteamine is directly linked to its ability to deplete intracellular cystine levels, making the accurate and precise quantification of cysteamine in biological matrices not just an analytical challenge, but a clinical necessity.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose due to its high sensitivity and selectivity.[2][4] However, the inherent complexity of biological samples (e.g., plasma, serum, cell lysates) introduces significant variability from sample preparation, matrix effects, and instrument response fluctuations.[5]
To surmount these challenges and ensure the reliability of quantitative data, the use of an appropriate internal standard (IS) is indispensable.[5][6] This guide provides a comprehensive overview and detailed protocols for the application of Cysteamine-d4 Hydrochloride, a stable isotope-labeled (SIL) internal standard, for the robust quantification of cysteamine. As we will explore, the near-identical physicochemical properties of a SIL-IS to the target analyte make it the gold standard for correcting analytical variability and achieving the highest levels of accuracy and precision.[7]
The Gold Standard: The Principle of Stable Isotope Dilution (SID)
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[5] Its purpose is to normalize the response of the target analyte, thereby correcting for variations that can occur at virtually every stage of the analytical process.[8]
There are two primary types of internal standards: structural analogues and stable isotope-labeled internal standards.[5][7] While structural analogues can be effective, they are not ideal as their chromatographic behavior and ionization efficiency may differ from the analyte. Stable isotope-labeled internal standards, such as Cysteamine-d4 Hydrochloride, are considered the superior choice.[7] In these standards, one or more atoms (typically hydrogen) are replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[8][9]
Cysteamine-d4 Hydrochloride is structurally identical to cysteamine, but with four deuterium atoms replacing four hydrogen atoms.[10][11] This subtle mass increase allows the mass spectrometer to differentiate it from the endogenous analyte, while its chemical and physical properties remain virtually identical.[8][9]
The Causality of Superior Performance:
-
Co-elution: Cysteamine-d4 will chromatographically co-elute with cysteamine. This is critical because any ion suppression or enhancement (matrix effects) experienced at that specific retention time will affect both the analyte and the internal standard to the same degree.[12][13]
-
Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the SIL-IS.[5]
-
Ionization Efficiency: The analyte and the SIL-IS will have nearly identical ionization efficiencies in the mass spectrometer source.[13]
By calculating the ratio of the analyte's peak area to the internal standard's peak area, these sources of error are effectively canceled out, leading to highly accurate and reproducible quantification.[5]
Caption: Principle of Stable Isotope Dilution using Cysteamine-d4 HCl.
Properties of Cysteamine-d4 Hydrochloride
A thorough understanding of the internal standard's properties is fundamental to its effective use.
| Property | Value | Source |
| Chemical Name | 2-amino-ethanethiol-d4, monohydrochloride | [10][11] |
| Synonyms | β-Mercaptoethylamine-d4 HCl, 2-Aminoethane-1,1,2,2-d4-1-thiol HCl | [10][14] |
| CAS Number | 1219805-04-5 | [10][11][15] |
| Molecular Formula | C₂H₃D₄NS • HCl | [10][11] |
| Molecular Weight | 117.63 g/mol | [14][15] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [10][11] |
| Appearance | White to Off-White Solid | [14] |
| Storage | -20°C for long-term stability | [10] |
Application Protocol: Quantification of Cysteamine in Human Plasma
This protocol provides a validated starting point for the quantification of cysteamine in human plasma using Cysteamine-d4 HCl as an internal standard. It is crucial to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before analyzing study samples.[3][16][17]
Materials and Reagents
-
Cysteamine Hydrochloride (Analyte Reference Standard)
-
Cysteamine-d4 Hydrochloride (Internal Standard)[10][14][15][18]
-
LC-MS Grade Water
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
Formic Acid (≥98%)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (for reduction of cystamine, if necessary)
-
Human Plasma (K₂EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
Preparation of Stock and Working Solutions
Expert Insight: To prevent light-dependent oxidation and ensure stability, prepare and store all cysteamine and Cysteamine-d4 solutions in amber vials or tubes.[3] Stock solutions should be prepared from separate weighings to ensure the integrity of calibrators and quality controls.[16]
-
Cysteamine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Cysteamine HCl and dissolve in 10 mL of LC-MS grade water. Store at -80°C.[3]
-
Cysteamine-d4 HCl Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Cysteamine-d4 HCl and dissolve in 1 mL of LC-MS grade water. Store at -80°C.[3]
-
Cysteamine Working Solutions (for Calibrators and QCs): Prepare a series of working solutions by serially diluting the Cysteamine Stock Solution with LC-MS grade water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (ISWS) (e.g., 100 ng/mL): Dilute the Cysteamine-d4 HCl Stock Solution with LC-MS grade water. The optimal concentration of the ISWS should result in a robust signal in the mass spectrometer, typically targeted to be in the lower third of the calibration curve range.[19]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting cysteamine from plasma.
Caption: Sample Preparation Workflow using Protein Precipitation.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (ISWS) to each tube.
-
Vortex briefly (5-10 seconds).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and extraction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining a polar compound like cysteamine.[4]
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | HILIC Column (e.g., Silica-based, 2.1 x 50 mm, 1.7 µm) | Good retention for polar analytes like cysteamine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for HILIC. |
| Gradient | Start at 95% B, hold for 0.5 min, decrease to 40% B over 2 min, hold for 1 min, return to 95% B and re-equilibrate. | A typical gradient for separating polar compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible chromatography. |
| Injection Vol. | 5 µL | Balances sensitivity with peak shape. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective reaction monitoring (SRM). |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Cysteamine contains a primary amine that is readily protonated. |
| MRM Transition (Analyte) | Q1: 78.1 m/z → Q3: 61.1 m/z | Precursor [M+H]⁺ to a characteristic product ion. |
| MRM Transition (IS) | Q1: 82.1 m/z → Q3: 65.1 m/z | Precursor [M+D]⁺ to a characteristic product ion, reflecting the +4 Da shift. |
| Source Temp. | 150°C | Optimized for stable spray. |
| Desolvation Temp. | 400°C | Efficiently removes solvent. |
Self-Validating System: Bioanalytical Method Validation
A bioanalytical method is only reliable if it is properly validated.[17][20] The use of Cysteamine-d4 HCl is integral to successfully meeting the stringent criteria set by regulatory bodies.[16][21][22] A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the matrix.[17] Cysteamine-d4 HCl helps confirm that the detected signal corresponds to the analyte, as any interfering peak is unlikely to have a co-eluting deuterated counterpart.
-
Accuracy and Precision: Accuracy measures the closeness of the mean test results to the true value, while precision measures the closeness of agreement among individual test results. Cysteamine-d4 HCl corrects for random and systematic errors, significantly improving both accuracy and precision.[12]
-
Calibration Curve: Demonstrates the relationship between the analyte/IS response ratio and the analyte concentration over a specified range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. By co-eluting, Cysteamine-d4 HCl provides the most effective means of compensating for matrix effects.[12]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion: Ensuring Data Integrity with Cysteamine-d4 Hydrochloride
The use of Cysteamine-d4 Hydrochloride as an internal standard is a cornerstone of developing robust, reliable, and regulatory-compliant bioanalytical methods for the quantification of cysteamine. Its properties as a stable isotope-labeled analogue ensure it closely mimics the behavior of the endogenous analyte through every stage of the analytical process. This co-tracking mechanism provides a self-validating system that effectively corrects for inevitable variations in sample extraction, matrix effects, and instrument response. By implementing the protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can achieve the highest level of confidence in their quantitative data, ultimately supporting critical clinical and research outcomes.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. [Link]
-
Cysteamine Clinpharm BPCA Review. U.S. Food and Drug Administration (FDA). [Link]
-
Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. MDPI. [Link]
-
A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. National Center for Biotechnology Information (NCBI) - PMC. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Cysteamine-d4 (hydrochloride). Cambridge Bioscience. [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. National Center for Biotechnology Information (NCBI) - PMC. [Link]
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. ResearchGate. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Cysteamine-d4 Hydrochloride. Pharmaffiliates. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Bibby Scientific. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Center for Biotechnology Information (NCBI) - PMC. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]
-
When Should an Internal Standard be Used?. LCGC International. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Internal standard in LC-MS/MS. Chromatography Forum. [Link]
-
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva [mdpi.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Cysteamine-d4 (hydrochloride) | CAS 1219805-04-5 | Cayman Chemical | Biomol.com [biomol.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Cysteamine-d4 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 16. fda.gov [fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. Cysteamine-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
- 21. hhs.gov [hhs.gov]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Metabolic Studies Using Cysteamine-d4 Hydrochloride
Introduction: The Critical Role of Cysteamine-d4 Hydrochloride in Advancing Metabolic Research
Cysteamine is an endogenous aminothiol synthesized in mammals through the degradation of coenzyme A. It is a key intermediate in cellular metabolism, notably as a precursor to the neurotransmitter hypotaurine. Due to its chemical nature and biological significance, the accurate quantification of cysteamine in various biological matrices is paramount for understanding its role in health and disease. Cysteamine-d4 hydrochloride, a stable isotope-labeled analogue of cysteamine, serves as an indispensable tool in these investigations, primarily as an internal standard for mass spectrometry-based quantification.[1] The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the endogenous, unlabeled cysteamine, without significantly altering its chemical properties. This ensures that the deuterated standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cysteamine-d4 hydrochloride in metabolic studies, with a focus on robust and validated analytical methodologies.
Scientific Foundation: Why Cysteamine-d4 Hydrochloride is the Gold Standard for Cysteamine Quantification
The fundamental principle behind the use of a stable isotope-labeled internal standard (SIL-IS) like Cysteamine-d4 hydrochloride is to enhance the accuracy and precision of quantitative bioanalysis. Endogenous analytes like cysteamine are present in complex biological matrices, which can introduce significant variability during sample processing and analysis. A SIL-IS, when added to a sample at the beginning of the workflow, experiences the same physical and chemical manipulations as the endogenous analyte. By measuring the ratio of the analyte to the SIL-IS, any losses during extraction, or variations in instrument response (e.g., ion suppression or enhancement), are effectively normalized. This ratiometric approach is superior to external calibration methods, which cannot account for sample-specific matrix effects. The use of a SIL-IS is a cornerstone of robust bioanalytical method development and is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
One of the primary challenges in cysteamine analysis is its susceptibility to oxidation, readily forming the disulfide, cystamine.[2][3][4][5][6] This instability necessitates careful sample handling and the use of reducing agents to ensure that all cystamine is converted back to cysteamine prior to analysis, providing a total cysteamine concentration. Cysteamine-d4 hydrochloride, as a close chemical analogue, is expected to have similar stability characteristics, though its primary role is in the final quantification step.
Metabolic Pathway of Cysteamine
Cysteamine is a product of coenzyme A degradation. Its metabolism is primarily funneled into the taurine synthesis pathway. The key steps are outlined in the diagram below. Understanding this pathway is crucial for interpreting data from metabolic studies, as changes in upstream or downstream metabolites can provide context to fluctuations in cysteamine levels.
Caption: Simplified metabolic pathway of cysteamine.
Experimental Protocols: Quantification of Cysteamine in Biological Matrices using Cysteamine-d4 Hydrochloride
The following protocols are designed for the quantification of total cysteamine in plasma, tissue homogenates, and cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cysteamine-d4 hydrochloride as an internal standard. These methods are based on established procedures and should be validated in your laboratory according to FDA or ICH guidelines for bioanalytical method validation.[7]
Protocol 1: Cysteamine Quantification in Human Plasma
This protocol is adapted from a validated method for the determination of cysteamine in plasma samples from patients with cystinosis.[1][8]
1. Materials and Reagents:
-
Cysteamine hydrochloride (analytical standard)
-
Cysteamine-d4 hydrochloride
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (from a certified vendor or collected in-house with appropriate anticoagulant, e.g., EDTA)
2. Preparation of Stock and Working Solutions:
-
Cysteamine Stock Solution (1 mg/mL): Accurately weigh and dissolve cysteamine hydrochloride in ultrapure water. Store at -80°C.
-
Cysteamine-d4 Hydrochloride Stock Solution (1 mg/mL): Accurately weigh and dissolve Cysteamine-d4 hydrochloride in ultrapure water. Store at -80°C.[1]
-
Cysteamine-d4 Working Internal Standard (IS) Solution (1 µg/mL): Dilute the Cysteamine-d4 stock solution with ultrapure water. Prepare fresh daily.
-
TCEP Reducing Agent Solution (10 mg/mL): Dissolve TCEP in ultrapure water. Prepare fresh daily.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking blank human plasma with the cysteamine stock solution to achieve a concentration range relevant to your study (e.g., 0.1 - 50 µM). Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
3. Sample Preparation Workflow:
Caption: Workflow for the extraction of cysteamine from plasma.
4. LC-MS/MS Analysis:
| Parameter | Recommended Conditions |
| LC System | UPLC/UHPLC system |
| Column | HILIC or C18 column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of cysteamine from matrix components. A typical gradient might start at high %B, ramp down, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Cysteamine: m/z 78.0 → 61.0 (Quantifier), m/z 78.0 → 44.0 (Qualifier) Cysteamine-d4: m/z 82.0 → 65.0 (Quantifier), m/z 82.0 → 48.0 (Qualifier) |
| Collision Energy | Optimize for each transition on your specific instrument. |
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of cysteamine to Cysteamine-d4 against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the calibration curve.
-
Quantify unknown samples and QCs using the regression equation.
-
The method should be validated for selectivity, specificity, accuracy, precision, recovery, matrix effect, and stability according to the ICH M10 guideline on bioanalytical method validation.[7]
Protocol 2: Cysteamine Quantification in Tissue Homogenates
This protocol provides a general framework for extracting cysteamine from tissue samples. Optimization may be required depending on the tissue type.
1. Materials and Reagents:
-
All reagents from Protocol 1.
-
Homogenization buffer (e.g., PBS with protease inhibitors).
-
Tissue of interest, flash-frozen in liquid nitrogen and stored at -80°C.
2. Sample Preparation Workflow:
-
Accurately weigh a piece of frozen tissue (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., 500 µL) and homogenize the tissue using a bead beater or other appropriate homogenizer. Keep samples on ice throughout this process.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer a known volume of the supernatant (e.g., 50 µL) to a new tube.
-
Proceed with the sample preparation workflow as described in Protocol 1, starting from the addition of the Cysteamine-d4 IS solution. The volumes of reagents may need to be adjusted based on the initial volume of the supernatant.
-
Normalize the final concentration to the initial tissue weight.
Protocol 3: Cysteamine Quantification in Cultured Cells
This protocol outlines a general procedure for extracting cysteamine from adherent or suspension cells.
1. Materials and Reagents:
-
All reagents from Protocol 1.
-
Cultured cells.
-
Ice-cold PBS.
-
Cell scraper (for adherent cells).
2. Sample Preparation Workflow:
-
For adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add a small volume of ice-cold PBS (e.g., 500 µL) to the plate. Scrape the cells and collect the cell suspension.
-
For suspension cells: Pellet the cells by centrifugation, aspirate the medium, and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold ultrapure water.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer a known volume of the supernatant (e.g., 50 µL) to a new tube.
-
Proceed with the sample preparation workflow as described in Protocol 1, starting from the addition of the Cysteamine-d4 IS solution.
-
Normalize the final concentration to the cell number or protein concentration of the lysate.
Troubleshooting and Expert Insights
-
Peak Tailing or Poor Peak Shape: Cysteamine is a polar compound and can exhibit poor peak shape on standard C18 columns. The use of a HILIC column is often advantageous. If using a C18 column, ensure the mobile phase has a low pH (e.g., 0.1% formic acid) to protonate the amine group.
-
Low Recovery: Cysteamine can adhere to metal surfaces in the LC system. The use of a metal-free or PEEK-lined system can improve recovery.[9] Ensure the protein precipitation step is efficient by using a sufficient volume of cold acetonitrile and vortexing thoroughly.
-
High Variability: The instability of cysteamine is a major source of variability.[3][4][5][6] Always prepare TCEP solution fresh and add it to the samples promptly. Keep samples on ice or at 4°C whenever possible. The use of amber vials can prevent light-induced degradation.[1][8]
-
Matrix Effects: While the SIL-IS corrects for matrix effects, significant ion suppression or enhancement can still impact sensitivity. If matrix effects are suspected, dilute the sample extract further or explore alternative sample cleanup techniques like solid-phase extraction (SPE).
Conclusion
Cysteamine-d4 hydrochloride is an essential tool for the accurate and precise quantification of cysteamine in metabolic studies. The protocols and insights provided in this application note offer a robust starting point for researchers. By combining a well-characterized SIL-IS with a validated LC-MS/MS method, researchers can generate high-quality, reliable data to further elucidate the role of cysteamine in biological systems. Adherence to best practices in bioanalytical method validation is critical to ensure the integrity of the data generated.
References
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. MDPI. [Link]
-
a-new-and-rapid-lc-ms-ms-method-for-the-determination-of-cysteamine-plasma-levels-in-cystinosis-patients. Ask this paper | Bohrium. [Link]
-
Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. MDPI. [Link]
-
Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
KEGG PATHWAY: map00270. KEGG. [Link]
-
KEGG Cysteine and methionine metabolism - Reference pathway. KEGG. [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PMC - PubMed Central. [Link]
-
A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. PMC - NIH. [Link]
-
Challenges for cysteamine stabilization, quantification, and biological effects improvement. ScienceDirect. [Link]
-
The biosynthesis and metabolism of cysteamine (CS). ResearchGate. [Link]
-
Challenges for cysteamine stabilization, quantification, and biological effects improvement. PubMed. [Link]
-
Cysteine analysis tips for LCMS. MicroSolv Technology Corporation. [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PubMed. [Link]
-
Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical Analysis. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. MDPI. [Link]
-
Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. NIH. [Link]
-
Cysteamine. Wikipedia. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
Application Note: Cysteamine-d4 Hydrochloride for Therapeutic Drug Monitoring (TDM)
Executive Summary
Cystinosis is a rare, autosomal recessive metabolic disorder characterized by the accumulation of cystine within lysosomes, leading to cellular dysfunction and renal failure.[1][2][3] The primary therapeutic intervention is Cysteamine (2-aminoethanethiol), a cystine-depleting agent that converts lysosomal cystine into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome.[1]
Therapeutic Drug Monitoring (TDM) of Cysteamine is critical due to its narrow therapeutic index, short half-life, and high inter-individual variability in absorption. However, the quantification of Cysteamine in biological matrices is notoriously difficult due to its rapid oxidation to Cystamine (the disulfide form) and its high polarity.
This guide details a robust, self-validating LC-MS/MS protocol utilizing Cysteamine-d4 Hydrochloride as a stable isotope-labeled internal standard (IS). The use of Cysteamine-d4 is non-negotiable for high-accuracy TDM, as it perfectly compensates for matrix effects, ionization suppression, and recovery losses during the critical derivatization steps required to stabilize the analyte.
Compound Profile & Specifications
| Property | Specification |
| Compound Name | Cysteamine-d4 Hydrochloride |
| Chemical Structure | 2-aminoethane-1,1,2,2-d4-1-thiol hydrochloride |
| CAS Number | 1219805-04-5 |
| Molecular Formula | C₂H₄D₄ClNS |
| Molecular Weight | 117.63 g/mol (Salt); ~81.15 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterated forms (d1-d4) |
| Solubility | Highly soluble in water, methanol, and DMSO.[4] |
| Storage | -20°C or -80°C (Hygroscopic; store under inert gas if possible). |
| Stability | Unstable in solution (oxidizes to dimer). Prepare fresh or derivatize immediately. |
The Analytical Challenge: Thiol Instability
The primary failure mode in Cysteamine analysis is the uncontrolled oxidation of the thiol (-SH) group to a disulfide (-S-S-) upon sample collection.
-
In Vivo: Cysteamine exists in equilibrium with Cystamine and mixed disulfides.
-
Ex Vivo: Upon blood draw, atmospheric oxygen rapidly converts free Cysteamine to Cystamine.
-
The Solution: To measure Total Cysteamine (the standard correlate for dosing), the protocol must:
-
Reduce all disulfides back to free thiols.
-
Derivatize the free thiols immediately to "lock" them in a stable form.
-
Correct for reaction efficiency using the Cysteamine-d4 IS, which undergoes the exact same chemical modifications as the analyte.
-
Pathway Visualization
The following diagram illustrates the mechanism of action and the analytical stabilization strategy.
Figure 1: Mechanism of Cysteamine action (top) and the analytical stabilization workflow (bottom).[5]
Detailed Protocol: Total Cysteamine by LC-MS/MS
This protocol utilizes N-ethylmaleimide (NEM) for derivatization. NEM is preferred over SBD-F for high-throughput TDM because the reaction is rapid (5–10 min) at room temperature and produces a stable thioether suitable for positive electrospray ionization (ESI+).
Reagents & Preparation
-
Internal Standard Stock: Dissolve Cysteamine-d4 HCl in 0.1% Formic Acid/Water to 1 mg/mL. Store at -80°C.
-
Reducing Agent: 100 mM TCEP (Tris(2-carboxyethyl)phosphine) in water. Note: TCEP is preferred over DTT as it is odorless, more stable, and works at acidic pH.
-
Derivatizing Agent: 50 mM NEM (N-ethylmaleimide) in 100 mM Ammonium Acetate buffer (pH 7.0). Prepare fresh daily.
-
Precipitation Solvent: Acetonitrile containing 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spike: Add 10 µL of Cysteamine-d4 working solution (e.g., 5 µg/mL). Vortex briefly.
-
Reduction (Critical): Add 20 µL of 100 mM TCEP. Vortex and incubate at room temperature (RT) for 10 minutes.
-
Purpose: Reduces all protein-bound cysteamine and cystamine dimers back to free cysteamine.
-
-
Derivatization: Add 50 µL of 50 mM NEM solution. Vortex and incubate at RT for 10 minutes.
-
Purpose: Alkylates the free thiol group, preventing re-oxidation and increasing hydrophobicity for LC retention.
-
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (with 0.1% Formic Acid). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 400 µL of water (to dilute the organic content for better peak shape).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (5% B), 1-4 min (5% -> 95% B), 4-5 min (Hold 95% B).
-
Ionization: ESI Positive Mode.
MRM Transitions (Example - Optimize for your instrument):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Cysteamine-NEM | 203.1 | 126.1 | [M+H]+ of Cysteamine (77) + NEM (125) |
| Cysteamine-d4-NEM | 207.1 | 130.1 | Mass shift +4 Da retained in fragment |
Method Validation Criteria (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of the directive), the method must pass these specific criteria during every run:
-
IS Response Stability: The area count of Cysteamine-d4 should not vary by more than 15% across the run. A drift indicates matrix buildup on the source.
-
Derivatization Efficiency Check: During validation, analyze a "Free Cysteamine" standard without TCEP reduction. If the signal is significantly lower than a "Total Cysteamine" standard (reduced), your derivatization is too slow, allowing oxidation before alkylation.
-
Linearity:
over the range of 0.5 µM to 100 µM (covering therapeutic trough and peak levels). -
Accuracy/Precision: Intra- and inter-day CV < 15% (20% at LLOQ).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical protocol for Total Cysteamine determination.
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Incomplete derivatization or ion suppression.
-
Fix: Increase NEM concentration to 100 mM. Ensure pH is near 7.0 (NEM reaction is pH dependent; too acidic = slow reaction, too basic = NEM hydrolysis).
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the amine group with silanols on the column.
-
Fix: Use a "High Strength Silica" (HSS) column designed for polar retention, or increase ionic strength of the mobile phase (add 5mM Ammonium Formate).
-
-
Issue: Cysteamine-d4 Signal Drop.
-
Cause: Deuterium isotope effect on retention (rarely significant) or matrix suppression.
-
Fix: Ensure the d4-IS elutes at the exact same time as the analyte. If they separate slightly, the IS cannot compensate for matrix effects occurring at that specific millisecond.
-
References
-
European Medicines Agency (EMA). (2017).[2][6] Cystadrops (cysteamine hydrochloride): Summary of Product Characteristics.Link
-
Bohrium (NIH Source). (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients.[1][2][3][7][8]Link
-
Gangoiti, J. A., et al. (2010). Pharmacokinetics of cysteamine bitartrate in patients with nephropathic cystinosis. Clinical Pharmacokinetics.[9] Link
-
Clearsynth. (n.d.). Cysteamine-d4 Hydrochloride Material Safety Data Sheet & Specifications.[4]Link[4]
-
Cayman Chemical. (n.d.). Cysteamine-d4 (hydrochloride) Product Information.[2][3][4][9][10]Link
Sources
- 1. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. air.unipr.it [air.unipr.it]
- 6. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Cysteamine-d4 Hydrochloride for Animal Model Studies
An In-Depth Guide for Researchers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Cysteamine-d4 Hydrochloride in preclinical animal model studies. It moves beyond standard protocols to explain the scientific rationale behind experimental design, ensuring methodological robustness and data integrity. This guide covers the mechanism of action, detailed protocols for in vivo studies and bioanalytical quantification, pharmacokinetic profiles, and critical safety considerations.
Introduction: The Role of Stable Isotope Labeling in Cysteamine Research
Cysteamine is a naturally occurring aminothiol, a degradation product of the amino acid cysteine, with a multifaceted mechanism of action.[1][2] It is most prominently known as the standard-of-care treatment for nephropathic cystinosis, a rare lysosomal storage disorder characterized by the accumulation of cystine crystals within cells.[1][3] Beyond cystinosis, its antioxidant properties and its ability to modulate hormonal pathways, such as by depleting somatostatin to increase growth hormone levels, have made it a compound of interest for neurodegenerative diseases, metabolic disorders, and as a potential growth promoter in livestock.[1][2][4]
To rigorously study the absorption, distribution, metabolism, and excretion (ADME) of cysteamine and to accurately quantify its concentration in complex biological matrices, a reliable analytical tool is essential. This is where Cysteamine-d4 Hydrochloride , a deuterated analog of the parent compound, becomes indispensable.
Stable isotope-labeled (SIL) compounds, such as those labeled with deuterium (²H or D), are powerful tools in pharmaceutical research.[5][6] Because the substitution of hydrogen with deuterium results in a molecule that is chemically and biologically similar to the unlabeled drug but has a different mass, Cysteamine-d4 serves two primary purposes:
-
Pharmacokinetic Tracer: It can be administered to animal models to trace the fate of the cysteamine molecule throughout the body, distinguishing it from endogenous cysteamine.[5][7]
-
Internal Standard: In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is the gold standard for an internal standard.[8][9] It co-elutes with the unlabeled (endogenous or administered) cysteamine and experiences similar ionization effects, correcting for variability during sample preparation and analysis, thereby ensuring highly accurate and precise quantification.[10][11]
This guide will provide the foundational knowledge and actionable protocols to effectively leverage Cysteamine-d4 Hydrochloride in your animal model research.
Physicochemical and Pharmacological Profile
A clear understanding of the compound's properties is fundamental to its correct application.
| Property | Value | Source |
| Chemical Name | 2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride | [12] |
| Synonyms | β-Mercaptoethylamine-d4 HCl, 2-Aminoethanethiol-d4 HCl | [8][12] |
| Molecular Formula | C₂H₄D₄ClNS | [12] |
| Molecular Weight | 117.63 g/mol | [12] |
| CAS Number | 1219805-04-5 | [12] |
| Appearance | White to off-white solid powder | [12] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [8] |
| Solubility | High water solubility | [2] |
| Storage | Powder: -20°C (up to 3 years); In solvent: -80°C (up to 6 months) | [12] |
Core Mechanisms of Action
Cysteamine exerts its biological effects through several distinct pathways. Understanding these is critical for designing hypothesis-driven experiments.
3.1 Primary Mechanism: Lysosomal Cystine Depletion In cystinosis, a defective lysosomal transporter, cystinosin, leads to the accumulation of cystine. Cysteamine, being a small molecule, can enter the lysosome. Inside, its thiol group (-SH) reacts with cystine, breaking the disulfide bond to form cysteine and a cysteine-cysteamine mixed disulfide.[3][13] These smaller molecules can then exit the lysosome via other transporters, effectively clearing the accumulated cystine and preventing the formation of damaging crystals.[1]
Caption: Cysteamine's mechanism for clearing lysosomal cystine.
3.2 Secondary Mechanisms
-
Antioxidant Activity: Cysteamine acts as a scavenger of free radicals and can replenish cellular glutathione (GSH), a critical endogenous antioxidant, thereby protecting cells from oxidative damage.[1][2]
-
Hormonal Modulation: Cysteamine is a potent depletor of somatostatin, a hormone that inhibits the release of growth hormone (GH) and other hormones like insulin.[4] By reducing somatostatin, cysteamine can lead to a significant increase in circulating GH levels, a mechanism explored for growth promotion.[2][4]
Experimental Design & Protocols
This section provides a logical workflow from animal model selection to final sample analysis. The use of Cysteamine-d4 Hydrochloride is primarily as an internal standard for quantifying unlabeled cysteamine, or as a tracer in pharmacokinetic studies. The protocols below are designed with these applications in mind.
4.1 Part A: In Vivo Study Design and Execution
The causality behind a robust in vivo study lies in meticulous planning, from animal model selection to precise sample collection.
4.1.1 Animal Model Selection The choice of animal model is dictated entirely by the research question.
-
Metabolic Syndrome/Disease: For studying cysteamine's effects on metabolism, common models include Diet-Induced Obesity (DIO) mice or rats (fed a high-fat diet for 8-16 weeks) or chemically-induced models like the streptozotocin (STZ)-induced diabetic rat.[14][15]
-
Pharmacokinetic Studies: Healthy, untreated male Sprague-Dawley rats or C57BL/6 mice are standard for fundamental ADME studies.[16][17]
-
Cystinosis: Ctns knockout mice are the definitive model for studying cystinosis pathophysiology and treatment efficacy.
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent local governing body.[18]
4.1.2 Dosing and Administration Protocol
Rationale for Formulation: Cysteamine-d4 Hydrochloride is highly water-soluble. The most common vehicle for oral or injectable administration is sterile saline or phosphate-buffered saline (PBS). The hydrochloride salt form is readily dissolved.
Step-by-Step Dosing Solution Preparation:
-
Calculation: Determine the total amount of Cysteamine-d4 HCl needed based on the number of animals, their average weight, the target dose (mg/kg), and the dosing volume (e.g., 5 mL/kg for rats).
-
Weighing: Accurately weigh the required amount of Cysteamine-d4 HCl powder in a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile saline or PBS. Vortex thoroughly until the powder is completely dissolved.
-
Sterilization (Optional but Recommended): For parenteral routes (IV, SC, IP), filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Use the solution immediately or store at 4°C for short-term use (up to 24 hours). For longer storage, refer to stability data or store at -20°C.[12]
Example Dosing Regimens from Literature:
| Animal Model | Dose | Route | Research Application | Reference |
| Rat | 20 mg/kg | Intraduodenal | Pharmacokinetics & Biodistribution | [17][19] |
| Rat | 300 mg/kg | Subcutaneous | Somatostatin Depletion | [4] |
| Pregnant Rat | 100-150 mg/kg/day | Oral | Developmental Toxicity | [20] |
| Rat | 50-100 mg | Subcutaneous/Oral | Acute Toxicity (Ulcer Induction) | [21] |
4.1.3 Sample Collection Workflow
Timing is critical in pharmacokinetic studies due to cysteamine's rapid absorption and clearance.[17]
Blood Collection (Serial Sampling):
-
Pre-dose: Collect a baseline blood sample (Time 0).
-
Post-dose: Collect blood at specified time points. Based on rat PK data, early and frequent sampling is crucial.[17] Recommended time points: 5, 15, 30, 60, 90, 120, and 240 minutes post-dose.
-
Method: Collect blood (approx. 100-200 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Processing: Immediately place tubes on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Transfer the plasma supernatant to new, clearly labeled cryovials and store immediately at -80°C pending analysis.
Tissue and CSF Collection (Terminal Procedure):
-
At a predetermined terminal time point, euthanize the animal using an approved method.
-
For CSF, perform a cisterna magna puncture immediately post-euthanasia.
-
Rapidly dissect target organs (e.g., liver, kidneys, brain, muscle).[17]
-
Rinse tissues in ice-cold PBS to remove excess blood, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store all tissue samples at -80°C.
Caption: General workflow for an in vivo pharmacokinetic study.
4.2 Part B: Bioanalytical Protocol - LC-MS/MS Quantification
Rationale: LC-MS/MS is the definitive method for quantifying small molecules in biological fluids due to its superior sensitivity and specificity compared to HPLC-UV or fluorescence methods.[10][11] This is crucial for accurately defining pharmacokinetic profiles.
4.2.1 Sample Preparation (Protein Precipitation) This is a rapid and effective method for cleaning up plasma samples.
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.
-
Add 10 µL of the Cysteamine-d4 HCl internal standard working solution (e.g., at 1 µg/mL). Vortex briefly.
-
Add 150 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4.2.2 Representative LC-MS/MS Conditions The following are starting conditions that must be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1290).[22]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 2% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, Agilent).
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
-
MRM Transitions (Example):
-
Cysteamine (unlabeled): Q1: 78.1 -> Q3: 61.1
-
Cysteamine-d4 (Internal Standard): Q1: 82.1 -> Q3: 65.1 (Note: These transitions must be empirically determined and optimized on your specific instrument).
-
4.2.3 Data Analysis and Validation A calibration curve is constructed by plotting the peak area ratio (unlabeled cysteamine / Cysteamine-d4) against the known concentrations of the calibrator samples. The concentrations in the unknown animal samples are then interpolated from this curve. The method should be validated according to regulatory guidelines (e.g., ICH M10) for accuracy, precision, selectivity, and stability.[10]
Pharmacokinetic & Toxicology Profile
5.1 Pharmacokinetic Summary in Rodents Cysteamine exhibits rapid pharmacokinetics, a critical factor for study design.
-
Absorption: It is very rapidly absorbed from the small intestine, with peak plasma concentrations (Tmax) occurring within 5-22.5 minutes in rats after intraduodenal delivery.[17]
-
Metabolism: It undergoes a significant hepatic first-pass metabolism, estimated at around 40% in rats.[17] The thiol group is oxidized to hypotaurine, which is then converted to taurine.[2][16]
-
Distribution: It distributes to various tissues, including the liver, kidney, and muscle, and is capable of crossing the blood-brain barrier.[17]
-
Elimination: Clearance is fast. In rats, plasma levels return to near baseline within 120 minutes of a single dose.[17][19] This rapid clearance necessitates frequent dosing (e.g., every 6 hours) in clinical settings for cystinosis.
Key Pharmacokinetic Parameters in Naïve Rats (20 mg/kg Intraduodenal Dose)
| Parameter | Value (Jugular Vein Cannula) | Reference |
| Cmax (Peak Concentration) | ~81 µM | [19] |
| Tmax (Time to Peak) | ~15 min | [19] |
| AUC₀₋t (Area Under the Curve) | ~3761 min*µM | [19] |
| Clearance Time (Plasma) | ~120 min | [17] |
The Deuterium Kinetic Isotope Effect: It is important to acknowledge that replacing hydrogen with deuterium can sometimes slow down metabolic processes that involve C-H bond cleavage. While often minor, this "isotope effect" could potentially lead to slightly different pharmacokinetics for Cysteamine-d4 compared to unlabeled cysteamine.[12] However, for its use as an internal standard in LC-MS/MS, this effect is negligible as it behaves identically during the analytical process.
5.2 Toxicology and Safety Considerations While effective, cysteamine is not without toxicity, especially at higher doses.
-
Gastrointestinal Toxicity: A well-documented side effect in rats is the induction of acute perforating duodenal ulcers, particularly at high single doses (e.g., 50-100 mg/kg).[21]
-
Developmental Toxicity: Studies in pregnant rats have shown that high doses (≥100 mg/kg/day) can cause fetal death, growth retardation, and specific malformations without signs of maternal toxicity.[20] The No Observed Adverse Effect Level (NOAEL) was determined to be 75 mg/kg/day in this model.[20]
-
Narrow Therapeutic Window: Preclinical studies in various models have highlighted a narrow therapeutic window, with toxicity observed at millimolar concentrations.[23]
These findings underscore the importance of careful dose selection in animal studies. Dose-ranging studies are recommended to establish a safe and effective dose for the specific animal model and disease state being investigated.
Conclusion
Cysteamine-d4 Hydrochloride is a vital tool for advancing our understanding of cysteamine's therapeutic potential. Its application as a pharmacokinetic tracer and, more commonly, as an internal standard for LC-MS/MS quantification, provides the accuracy and precision required for robust preclinical drug development. By combining the mechanistic knowledge of cysteamine with the rigorous, validated protocols outlined in this guide, researchers can generate high-quality, reproducible data, ultimately accelerating the journey from preclinical discovery to clinical application.
References
-
Patsnap Synapse. (2024). What is the mechanism of Cysteamine Hydrochloride? Retrieved from [Link]
-
Al-Gburi, M. A., et al. (2022). Coated cysteamine, a potential feed additive for ruminants — An updated review. Frontiers in Veterinary Science. Retrieved from [Link]
-
Besouw, M., et al. (2013). A study of the relative bioavailability of cysteamine hydrochloride, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers. British Journal of Clinical Pharmacology. Retrieved from [Link]
- Raptor Pharmaceutical Inc. (2015). Methods for Analyzing Cysteamine Compositions. Google Patents.
-
U.S. Food and Drug Administration (FDA). (2007). Pharmacology/Toxicology Review and Evaluation for CYSTAGON®. Retrieved from [Link]
-
Pediatric Oncall. Cysteamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]
-
Szecówka, J., et al. (1983). Cysteamine blocks somatostatin secretion without altering the course of insulin or glucagon release. A new model for the study of islet function. Endocrinology. Retrieved from [Link]
-
Beckman, D. A., et al. (1998). Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development. Teratology. Retrieved from [Link]
-
Wang, Y., et al. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Stipanuk, M. H., et al. (2002). Cysteamine dioxygenase: evidence for the physiological conversion of cysteamine to hypotaurine in rat and mouse tissues. Advances in Experimental Medicine and Biology. Retrieved from [Link]
-
Dohil, R., et al. (2013). Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery. Fundamental & Clinical Pharmacology. Retrieved from [Link]
-
Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Retrieved from [Link]
-
Atallah, C., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences. Retrieved from [Link]
-
Barbu, C. G., et al. (2023). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Scientific Papers: Animal Science and Biotechnologies. Retrieved from [Link]
-
Kumar, A., et al. (2017). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate... Pharmaceutical Analytical Chemistry. Retrieved from [Link]
-
Perrott, R. A., et al. (2019). Pre-clinical Evaluation of Cysteamine Bitartrate as a Therapeutic Agent for Mitochondrial Respiratory Chain Disease. Human Molecular Genetics. Retrieved from [Link]
-
Gil-Peña, H., et al. (2005). Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Saganuwan, S. A. (2017). Toxicity studies of drugs and chemicals in animals: An overview. Bulgarian Journal of Veterinary Medicine. Retrieved from [Link]
-
Dohil, R., et al. (2013). Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery. Cystinosis Research Foundation. Retrieved from [Link]
-
Li, G., et al. (2020). Use of Isotopically Labeled Compounds in Drug Discovery. Request PDF. Retrieved from [Link]
-
Creative Bioarray. Animal Models of Metabolic Disease. Retrieved from [Link]
-
Saganuwan, S. A. (2017). Toxicity studies of drugs and chemicals in animals: an overview. CABI Digital Library. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Retrieved from [Link]
-
Hussaarts, K. G. A. M., et al. (2019). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Clinical Pharmacokinetics. Retrieved from [Link]
Sources
- 1. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 2. Coated cysteamine, a potential feed additive for ruminants — An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Cysteamine blocks somatostatin secretion without altering the course of insulin or glucagon release. A new model for the study of islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. metsol.com [metsol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteamine-d4 hydrochloride (2-Aminoethanethiol-d4 hydrochloride; 2-Mercaptoethylamine-d4 hydrochloride) | Apoptosis | 1219805-04-5 | Invivochem [invivochem.com]
- 13. cystinosis.org [cystinosis.org]
- 14. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Cysteamine dioxygenase: evidence for the physiological conversion of cysteamine to hypotaurine in rat and mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cystinosisresearch.org [cystinosisresearch.org]
- 20. Developmental toxicity of cysteamine in the rat: effects on embryo-fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. longdom.org [longdom.org]
- 23. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Quantification of Cysteamine in Biological Matrices for Pharmacokinetic Studies Using Cysteamine-d4 Hydrochloride
Introduction: The Analytical Imperative in Cysteamine Research
Cysteamine is an aminothiol agent that has proven effective in reducing intracellular cystine, the accumulation of which is the primary cause of cellular damage in patients with the lysosomal storage disorder nephropathic cystinosis.[1] The therapeutic efficacy of cysteamine, administered as cysteamine bitartrate, is directly linked to maintaining optimal systemic concentrations, making robust pharmacokinetic (PK) and drug metabolism studies essential for dose optimization and patient monitoring.[1][2] Cysteamine is characterized by rapid absorption and significant first-pass metabolism, resulting in a dynamic concentration profile that presents a challenge for bioanalysis.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[2][4] However, the accuracy of LC-MS/MS quantification is susceptible to variability introduced during sample preparation and analysis, including extraction efficiency and matrix-induced ion suppression or enhancement. To overcome these challenges, the principle of stable isotope dilution (SID) using a stable isotope-labeled internal standard (SIL-IS) is employed.
This application note provides a comprehensive guide to the use of Cysteamine-d4 Hydrochloride, a deuterated analog of the analyte, as an internal standard for the precise and accurate quantification of cysteamine in plasma. We will detail the underlying principles, provide a validated protocol, and discuss the critical aspects of data interpretation and quality control, establishing a framework for reliable bioanalytical support in drug development and clinical research.
The Gold Standard: Principle of Stable Isotope Dilution
The use of a SIL-IS is widely regarded as the gold standard in quantitative bioanalysis.[5] Unlike a structural analog, a SIL-IS, such as Cysteamine-d4 Hydrochloride, is chemically and physically almost identical to the analyte of interest.[6] The key difference is its increased mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[6]
This near-identical nature ensures that the SIL-IS co-behaves with the analyte throughout the entire analytical workflow:
-
Sample Preparation: It experiences the same extraction recovery and potential degradation.[7]
-
Chromatography: It typically co-elutes with the analyte from the liquid chromatography (LC) column.
-
Mass Spectrometry: It is subject to the same degree of matrix effects (ion suppression or enhancement) in the mass spectrometer source.[7]
By adding a known concentration of Cysteamine-d4 Hydrochloride to every sample at the beginning of the workflow, any sample-to-sample variation is nullified. The final measurement is the ratio of the analyte's MS signal to the internal standard's MS signal. This ratio remains constant regardless of variations in sample recovery or matrix effects, leading to exceptional accuracy and precision.[8]
Figure 1: Principle of Stable Isotope Dilution using Cysteamine-d4 HCl.
Application: Pharmacokinetic Profiling of Cysteamine
Therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial for optimizing cysteamine therapy.[2] These studies aim to define key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Clearance (CL/F): Rate of drug removal from the body.[1]
Given that cysteamine is rapidly cleared from plasma, with a Tmax around 1.4 hours for the bitartrate salt, obtaining accurate concentration data from blood samples drawn at frequent intervals is essential for building a reliable PK profile.[1] The use of Cysteamine-d4 HCl ensures that each time point is measured with high fidelity, providing the robust data needed for accurate PK modeling and bioequivalence studies.[9]
Detailed Protocol: Quantification of Cysteamine in Human Plasma
This protocol describes a validated LC-MS/MS method for the determination of cysteamine in human plasma samples.[10][11]
Materials and Reagents
-
Analyte: Cysteamine Hydrochloride (Reference Standard)
-
Internal Standard: Cysteamine-d4 Hydrochloride[12]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)
-
Reagents: Formic Acid, Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Biological Matrix: Drug-free, K2-EDTA human plasma
Preparation of Solutions
-
Analyte Stock (10 mM): Dissolve 7.50 mg of Cysteamine Hydrochloride in 10 mL of LC-MS-grade water.[10]
-
IS Stock (1 mg/mL): Dissolve Cysteamine-d4 Hydrochloride in LC-MS-grade water to a final concentration of 1 mg/mL.[10]
-
IS Working Solution (10 µg/mL): Dilute the IS Stock solution in a 50:50 mixture of acetonitrile and water.
-
TCEP Solution (100 µM): Prepare by dissolving TCEP powder in LC-MS-grade water.[10]
-
Calibration Standards & Quality Controls (QCs): Prepare by spiking appropriate volumes of the Analyte Stock into blank human plasma to achieve a concentration range (e.g., 0.5 µM to 50 µM). Prepare QCs at low, medium, and high concentrations.
Note: To prevent light-dependent oxidation, prepare and store all stock and working solutions in amber vials.[10] Store stock solutions at -80°C until use.[10]
Sample Preparation Workflow
The causality behind this workflow is to isolate the analyte from interfering matrix components (proteins) while ensuring it remains in a stable, detectable form.
-
Aliquot: Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add Reducing Agent: Add 10 µL of 100 µM TCEP solution. Vortex briefly.
-
Rationale: Cysteamine's thiol group (-SH) can readily oxidize to form disulfide bonds. TCEP is a potent reducing agent that cleaves these bonds, ensuring all cysteamine is measured in its free monomeric form.[13]
-
-
Add Internal Standard: Add 20 µL of the IS Working Solution (10 µg/mL) to all tubes. Vortex briefly.
-
Rationale: The IS is added early to track the analyte through all subsequent steps.
-
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Rationale: Acetonitrile is a protein-denaturing organic solvent. Adding it causes proteins to precipitate out of the solution, clarifying the sample for injection.
-
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Rationale: This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.
-
-
Transfer: Carefully transfer the supernatant to a new tube or 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 150 µL of mobile phase A (e.g., 0.1% Formic Acid in Water).
-
Rationale: Evaporation concentrates the sample. Reconstitution in the initial mobile phase ensures compatibility with the LC system and good peak shape.
-
Figure 2: Step-by-step sample preparation workflow.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| LC Parameters | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cysteamine Transition | Example: m/z 78.0 -> 61.0 |
| Cysteamine-d4 Transition | Example: m/z 82.0 -> 65.0 |
| Ion Source Temp. | 550°C |
| Collision Energy | Optimize for analyte and IS |
Method Validation and Quality Control
A bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies like the European Medicines Agency (EMA) or the US FDA.[10][11][14] The use of Cysteamine-d4 HCl is instrumental in meeting the stringent acceptance criteria for these parameters.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other matrix components. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[5] |
| Linearity | The relationship between instrument response and known concentrations of the analyte. | Calibration curve with R² ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Within ±15% of nominal value (±20% at LLOQ). CV% ≤15% (≤20% at LLOQ).[4][14] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise >10; Accuracy/Precision within ±20%.[4] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | IS-normalized matrix factor should be consistent across different lots of matrix with a CV% ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. The IS corrects for variability. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). | Mean concentration within ±15% of nominal concentration. |
Conclusion
The quantification of cysteamine in biological matrices is a critical component of its therapeutic development and clinical management. This application note demonstrates that the use of Cysteamine-d4 Hydrochloride as a stable isotope-labeled internal standard is fundamental to developing a robust, accurate, and precise LC-MS/MS method. Its ability to mimic the analyte throughout the analytical process effectively compensates for variations in sample preparation and instrumental analysis, ensuring the high-quality data required for meaningful pharmacokinetic and drug metabolism studies.
References
-
Franzin, M., et al. (2022). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Orphanet Journal of Rare Diseases. Retrieved from [Link]
-
FDA. (2014). Cysteamine Clinpharm BPCA. FDA. Retrieved from [Link]
-
Besouw, M. T., et al. (2012). Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery. PubMed. Retrieved from [Link]
-
Cystinosis Research Network. (n.d.). Pharmacokinetic Studies of Cysteamine Bitartrate Delayed‐Release. Cystinosis Research Network. Retrieved from [Link]
-
Cui, F., et al. (2012). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian Journal of Chemistry. Retrieved from [Link]
-
Castedo, V., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences. Retrieved from [Link]
-
Goonasekera, C. D., et al. (2004). Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Li, H., et al. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. ResearchGate. Retrieved from [Link]
-
Franzin, M., et al. (2022). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. ResearchGate. Retrieved from [Link]
-
Castedo, V., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PubMed. Retrieved from [Link]
-
van Breemen, R. B., et al. (2005). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Retrieved from [Link]
-
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Bohrium. (2024). A new and rapid LC-MS/MS method for the determination of cysteamine plasma levels in cystinosis patients. Ask this paper. Retrieved from [Link]
-
Rhee, S., et al. (2018). A Phase 1 Pharmacokinetic Study of Cysteamine Bitartrate Delayed-Release Capsules Following Oral Administration with Orange Juice, Water, or Omeprazole in Cystinosis. Clinical Therapeutics. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]
-
Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]
-
Reddy, T. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Retrieved from [Link]
Sources
- 1. Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. waters.com [waters.com]
- 8. scispace.com [scispace.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. fda.gov [fda.gov]
- 14. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients: Full Paper PDF & Summary | Bohrium [bohrium.com]
Troubleshooting & Optimization
troubleshooting Cysteamine-d4 Hydrochloride internal standard variability
Technical Support Center: Optimizing Cysteamine-d4 Hydrochloride Internal Standard Performance
Status: Operational | Topic: Cysteamine-d4 Hydrochloride (IS) Variability Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Chemists
Executive Summary: The Thiol Challenge
Cysteamine (
The Root Cause of Variability: Most "IS variability" reports for Cysteamine-d4 are not defects in the reference material but are failures in redox quenching . If the IS is added to a sample that is not chemically "frozen," the IS will oxidize at a different rate than the analyte depending on the matrix composition, destroying its utility as a normalizer.
Part 1: The "Trap-and-Stabilize" Workflow
To ensure data integrity, you must prevent the thiol-disulfide exchange immediately upon sample collection.
Figure 1: The "Trap-and-Stabilize" workflow prevents the rapid oxidation of the thiol group, ensuring the Internal Standard (IS) and Analyte remain in the same chemical state.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Pre-Analytical Stability (The "Disappearing Signal")
Q: My Cysteamine-d4 area counts decrease progressively over the course of a run. Is the IS unstable? A: Yes, but likely due to oxidation in the autosampler, not chemical degradation.
-
Mechanism: Cysteamine-d4 HCl is hygroscopic and oxidizes to Cystamine-d8 in solution, especially at neutral/basic pH.
-
The Fix:
-
Acidification: Ensure your final injection solvent contains 0.1% Formic Acid or HCl. Thiols are more stable at pH < 3.
-
Temperature: Maintain autosampler temperature at 4°C.
-
Inert Atmosphere: If possible, use septum-pierced caps immediately.
-
Derivatization: If you are not derivatizing, you are measuring a moving target. See the protocol below.
-
Q: Why does my IS area variability (%CV) spike in real plasma samples compared to water standards? A: This indicates Matrix-Induced Oxidation .
-
Mechanism: Plasma contains endogenous disulfides and proteins (albumin) that react with your IS. If you add Cysteamine-d4 to untreated plasma, it binds to proteins before you can extract it.
-
The Fix: Add the IS into the precipitating agent (e.g., Acetonitrile with 1% Formic Acid) or the derivatizing buffer. Never add Cysteamine-d4 to neutral plasma and let it "sit."
Category 2: Chromatographic Behavior (The "Flying IS")
Q: My Cysteamine-d4 elutes earlier than the native Cysteamine. Is this normal? A: Yes, this is the Deuterium Isotope Effect .
-
Mechanism: Carbon-Deuterium (C-D) bonds are slightly shorter and less polarizable than C-H bonds. In Reversed-Phase LC (RPLC), deuterated isotopologues are slightly less lipophilic and often elute earlier [1].
-
Risk: If the shift is significant (>0.1 min), the IS may elute in a suppression zone different from the analyte.
-
The Fix:
-
Shallow Gradient: Reduce the slope of your organic gradient to force co-elution.
-
Column Switching: Use HILIC (Hydrophilic Interaction Liquid Chromatography).[2] The isotope effect is often minimized or reversed in HILIC modes compared to C18 RPLC.
-
Category 3: Derivatization Issues
Q: I am using Ellman’s Reagent (DTNB), but the IS response is non-linear. A: DTNB is reversible and unstable in MS sources.
-
Recommendation: Switch to N-Ethylmaleimide (NEM) or Monobromobimane (mBBr) . These form irreversible thioether bonds that are stable in the MS source and improve ionization efficiency [2].
Part 3: Comparative Data & Protocols
Table 1: Reducing Agents for Total Cysteamine Analysis
Use this table if you need to measure Total Cysteamine (Free + Protein Bound).
| Agent | Strength | MS Compatibility | Protocol Note |
| TCEP | High | High (Non-volatile salt) | Preferred. Works at acidic pH (pH 2-5). Does not require removal before MS (if desalted online). |
| DTT | Medium | Low (Ion suppression) | Must be removed or derivatized. Volatile oxidation products can contaminate source. |
| 2-ME | Low | Low | Not recommended for quantitative trace analysis. |
Protocol: The "Gold Standard" NEM Derivatization
This protocol locks the thiol state, preventing oxidation and improving retention.
-
Preparation:
-
Stock: Dissolve Cysteamine-d4 HCl in 0.1 M HCl (prevents oxidation).
-
Derivatization Mix: 5 mM N-ethylmaleimide (NEM) in 100 mM Ammonium Acetate (pH 7.0). Note: NEM requires neutral pH to react, but the reaction is fast.
-
-
Workflow:
-
Step 1: Aliquot 50 µL Plasma.
-
Step 2: Add 20 µL Internal Standard (Cysteamine-d4) prepared in reducing buffer (TCEP) if measuring total, or acid if measuring free.
-
Step 3: Add 100 µL Derivatization Mix (NEM). Vortex immediately. Incubate 10 min at Room Temp.
-
Step 4: Quench with 1% Formic Acid in Acetonitrile (Protein Precipitation).
-
Step 5: Centrifuge (15,000 x g, 10 min). Inject Supernatant.
-
-
Validation Check:
-
Monitor the transition for the Derivatized adduct (Cysteamine-NEM: m/z 78 + 125 = 203).
-
Ensure Cysteamine-d4-NEM (m/z 207) co-elutes.
-
Part 4: References
-
Wang, S., et al. (2025). "Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry: Implications for Quantitative Analysis." Journal of Chromatography A. 3
-
Bohrium. (2024).[4][5][6] "A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients." Pharmaceuticals.[7][8] 4
-
McMenamin, M., et al. (2021). "Thiol profiling in cancer cell lines by HPLC-mass spectrometry." STAR Protocols. 9
-
ResearchGate. (2018). "Loss of internal standard in a LC ESI MS/MS protocol for Gliclazide? (General Principles of IS Instability)." ResearchGate Q&A. 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for improving stability of cysteamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of Cysteamine-d4 Hydrochloride
Executive Summary
Cysteamine-d4 Hydrochloride is a deuterated internal standard (IS) critical for the accurate quantification of cysteamine in biological matrices. Its primary failure mode is the rapid, pH-dependent oxidation of its free thiol (-SH) group to form the disulfide dimer, Cystamine-d8 . This conversion compromises quantitation accuracy by altering the mass-to-charge (m/z) ratio and retention time.
This guide provides a self-validating technical framework to stabilize Cysteamine-d4, ensuring it behaves identically to the analyte throughout extraction and LC-MS/MS analysis.
Module 1: The Chemistry of Instability
Q: Why does Cysteamine-d4 oxidize so rapidly in my standard solutions?
A: The oxidation is driven by the ionization of the thiol group (
The Mechanism:
Key Risk Factors:
-
pH > 6.0: Accelerates thiolate formation.
-
Transition Metals: Trace Copper (
) and Iron ( ) catalyze this reaction efficiently. -
Dissolved Oxygen: Acts as the electron acceptor.
Q: Does the deuterium labeling affect stability?
A: Negligibly. While the deuterium isotope effect (
Module 2: Stabilization Protocols (Storage & Handling)
Q: What is the "Golden Rule" for preparing stock solutions?
A: The Golden Rule is Acidification + Chelation + Deoxygenation .
Protocol for Stock Preparation (1 mg/mL):
-
Solvent: Use 0.1 M HCl or degassed water acidified with 0.1% Formic Acid. Target pH < 4.0.[1]
-
Chelator: Add 1 mM EDTA (Ethylenediaminetetraacetic acid) to the solvent before dissolving the powder. This sequesters trace metal catalysts.
-
Atmosphere: Flush the headspace of the vial with Nitrogen (
) or Argon immediately after use. -
Container: Use Amber glass vials to prevent photo-oxidation.
Q: How long can I store the stock solution?
A:
-
-80°C: Stable for up to 6 months if prepared in 0.1 M HCl + EDTA.
-
-20°C: Stable for 1-2 months.
-
4°C (Autosampler): Unstable > 24 hours without derivatization.
Data: Stability of Cysteamine in Aqueous Solution
| Condition | pH | Additive | % Remaining (24 hrs) |
| Water (Ambient) | 7.0 | None | < 40% |
| Phosphate Buffer | 7.4 | None | < 10% |
| Acidified Water | 3.0 | None | > 90% |
| Acidified Water | 3.0 | 1 mM EDTA | > 98% |
Module 3: Derivatization Strategies (The Fix)
Q: Can I analyze Cysteamine-d4 without derivatization?
A: It is not recommended for quantitative bioanalysis. Free thiols are notoriously unstable on LC columns due to interactions with the stationary phase and on-column oxidation. Alkylation (Derivatization) is the industry standard to permanently "cap" the thiol group.
Q: What is the recommended derivatization protocol?
A: N-Ethylmaleimide (NEM) is the gold standard. It reacts rapidly with the thiol to form a stable thioether.
Step-by-Step Derivatization Workflow:
-
Sample: 50 µL Plasma/Standard.
-
Reduction (Optional but Recommended): Add 10 µL of TCEP (Tris(2-carboxyethyl)phosphine, 10 mM). Incubate 10 min at RT.
-
Why? TCEP reduces any disulfides already formed back to free thiols. Unlike DTT, it works at acidic pH and is non-volatile.
-
-
Derivatization: Add 10 µL of NEM (50 mM in phosphate buffer, pH 7.0).
-
Critical: The reaction requires neutral pH to proceed, but must be done quickly.
-
-
Precipitation: Stop reaction after 5-10 mins by adding 200 µL Acidified Acetonitrile (0.1% Formic Acid).
-
Why? This crashes proteins and returns the pH to acidic to stabilize the derivative.
-
Visualizing the Workflow
Figure 1: Optimized Sample Preparation Workflow for Cysteamine-d4 Analysis. Note the early acidification and specific derivatization step.
Module 4: LC-MS/MS Troubleshooting
Q: I see two peaks for my Internal Standard. What is happening?
A: This is the hallmark of Disulfide Formation .
-
Peak 1 (Early): Cysteamine-d4 (Free thiol - if underivatized).
-
Peak 2 (Late): Cystamine-d8 (Dimer).
-
Solution: Check your TCEP reduction step. If the reduction is incomplete, the dimer persists. If you are not derivatizing, you must add TCEP to the autosampler vial (though this is risky as TCEP can contaminate the MS source).
Q: My IS recovery is low, but the analyte is fine.
A: This suggests Differential Oxidation or Matrix Interference .
-
Timing: Did you add the IS after the sample had been sitting at neutral pH? The analyte might have already oxidized or bound to protein (albumin), while the fresh IS is free.
-
Fix: Add IS immediately into the acidification buffer/precipitation solvent so it equilibrates with the analyte instantly.
-
-
Derivatization Efficiency: Ensure the NEM concentration is in 10-fold molar excess over the total thiol content (including protein thiols if not precipitated first).
Q: What LC conditions minimize on-column oxidation?
A:
-
Mobile Phase: Must be acidic. 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Column: C18 columns are standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) is often better for polar aminothiols like cysteamine.
-
Flow Rate: Higher flow rates reduce on-column residence time, lowering the oxidation window.
Summary of Chemical Agents
| Agent | Role | Recommended Conc. | Notes |
| EDTA | Chelator | 1 - 5 mM | Essential in stock solutions to strip Fe/Cu. |
| TCEP | Reducing Agent | 5 - 10 mM | Preferred over DTT. Odorless, stable, works at lower pH. |
| NEM | Derivatizer | 5 - 50 mM | Blocks -SH group. Reaction is fast (1-5 min). |
| Formic Acid | pH Stabilizer | 0.1% (v/v) | Keeps pH < 4 to suppress thiolate anion ( |
References
-
Dixon, P., et al. (2018). Novel approaches for improving stability of cysteamine formulations. International Journal of Pharmaceutics. Retrieved from [Link]
-
Franzin, M., et al. (2022).[2] A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Orphanet Journal of Rare Diseases. Retrieved from [Link]
-
Ogony, J., et al. (2006).[1] High performance liquid chromatography analysis of 2-mercaptoethylamine (cysteamine) in biological samples by derivatization. Journal of Chromatography B. Retrieved from [Link]
-
Atkinson, A.J., et al. (2015). An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. Molecular Pharmaceutics. Retrieved from [Link]
Sources
Technical Support Center: Cysteamine-d4 Hydrochloride Synthesis
Welcome to the Technical Support Center for Cysteamine-d4 Hydrochloride Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of Cysteamine-d4 Hydrochloride. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my Cysteamine-d4 Hydrochloride synthesis?
Impurities in Cysteamine-d4 Hydrochloride can be broadly categorized into three classes:
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and by-products from side reactions. For Cysteamine-d4 Hydrochloride, this can include non-deuterated or partially deuterated starting materials.
-
Isotopic Impurities: These are molecules with incorrect isotopic distribution. This includes the presence of non-deuterated Cysteamine Hydrochloride (d0), as well as partially deuterated species (d1, d2, d3).
-
Degradation Impurities: These form due to the inherent instability of the Cysteamine molecule. The most common degradation product is the oxidized dimer, Cystamine-d8 Dihydrochloride.[1][2]
Troubleshooting Guide
Problem 1: My final product shows the presence of non-deuterated (d0) or partially deuterated (d1-d3) Cysteamine.
Possible Cause:
This issue, known as low isotopic purity, primarily stems from the isotopic purity of your starting materials or unintended isotopic exchange during the synthesis. A common synthetic route for Cysteamine-d4 involves the use of deuterated precursors such as ethylene-d4 oxide. If these precursors contain non-deuterated or partially deuterated species, this will directly translate to impurities in your final product.
Troubleshooting Strategy:
-
Verify the Isotopic Purity of Starting Materials:
-
Action: Before beginning your synthesis, analyze your deuterated starting materials (e.g., ethylene-d4 oxide, deuterated ethanolamine) using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and Mass Spectrometry (MS).
-
Rationale: ¹H-NMR can detect the presence of residual protons, while ²H-NMR confirms the presence and position of deuterium. High-resolution MS can provide an isotopic distribution profile of your starting material.
-
-
Minimize Isotopic Exchange:
-
Action: Avoid the use of protic solvents (e.g., water, methanol) and reagents that can readily exchange protons for deuterons, especially at elevated temperatures. If a protic solvent is necessary, use its deuterated counterpart (e.g., D₂O, MeOD).
-
Rationale: Acidic or basic conditions in the presence of protic solvents can facilitate H/D exchange, reducing the isotopic purity of your final product.
-
Analytical Protocol: Assessing Isotopic Purity by Mass Spectrometry
| Step | Procedure |
| 1 | Sample Preparation: |
| Prepare a dilute solution of your Cysteamine-d4 Hydrochloride sample in a suitable volatile solvent (e.g., methanol). | |
| 2 | Instrumentation: |
| Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI). | |
| 3 | Data Acquisition: |
| Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of Cysteamine-d4 ([M+H]⁺ ≈ 82.08 m/z). | |
| 4 | Data Analysis: |
| Analyze the isotopic cluster of the molecular ion. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species will determine the isotopic purity. |
Problem 2: I've identified Cystamine-d8 Dihydrochloride as a significant impurity in my product.
Possible Cause:
Cysteamine is highly susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or at a neutral to alkaline pH.[1] The thiol group (-SH) of two Cysteamine-d4 molecules can oxidize to form a disulfide bond (-S-S-), resulting in the dimer Cystamine-d8.
Troubleshooting Strategy:
-
Maintain an Inert Atmosphere:
-
Action: Conduct all reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This minimizes the exposure of the thiol group to atmospheric oxygen, thereby reducing the rate of oxidative dimerization.
-
-
Control pH:
-
Action: Keep the pH of the reaction and purification solutions in the acidic range. Cysteamine is more stable as its hydrochloride salt at a lower pH.
-
Rationale: The thiolate anion (RS⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (RSH).
-
-
Use Degassed Solvents:
-
Action: Before use, degas all solvents by sparging with an inert gas or by the freeze-pump-thaw method.
-
Rationale: This removes dissolved oxygen from the solvents, further preventing oxidation.
-
Visualizing the Problem: Oxidation of Cysteamine-d4
Caption: Oxidation of two Cysteamine-d4 molecules to form the disulfide impurity, Cystamine-d8.
Problem 3: My product is contaminated with unreacted starting materials or synthetic intermediates.
Possible Cause:
Incomplete reactions or inadequate purification are the primary reasons for the presence of starting materials or intermediates in your final product. A common synthesis of Cysteamine-d4 may proceed through a deuterated intermediate, such as 2-bromoethanamine-d4 hydrobromide, which then reacts with a sulfur source.
Troubleshooting Strategy:
-
Optimize Reaction Conditions:
-
Action: Ensure the reaction goes to completion by optimizing parameters such as reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Driving the reaction to completion will minimize the amount of unreacted starting materials and intermediates that need to be removed during purification.
-
-
Effective Purification:
-
Action: Employ a suitable purification method. Recrystallization is often effective for removing process-related impurities from crystalline solids like Cysteamine-d4 Hydrochloride.
-
Rationale: The solubility of the desired product and the impurities will likely differ in a given solvent system, allowing for their separation through crystallization.
-
Proposed Synthetic Pathway and Potential Impurities
Caption: A plausible synthetic route for Cysteamine-d4 Hydrochloride, highlighting key intermediates.
Summary of Common Impurities and Analytical Methods
| Impurity Name | Type | Potential Origin | Recommended Analytical Technique |
| Cysteamine-d0, d1, d2, d3 HCl | Isotopic | Impure deuterated starting materials, isotopic exchange | High-Resolution Mass Spectrometry, NMR (¹H, ²H) |
| Cystamine-d8 Dihydrochloride | Degradation | Oxidation of Cysteamine-d4 | HPLC with UV or MS detection |
| Ethanolamine-d4 | Process-Related | Unreacted starting material | GC-MS, LC-MS |
| 2-Bromoethanamine-d4 | Process-Related | Unreacted intermediate | LC-MS |
| Residual Solvents | Process-Related | Incomplete removal during workup | Headspace GC-MS |
References
-
Veeprho. Cysteamine Hydrochloride Impurities and Related Compound. [Link]
-
Mayo Clinic. Cysteamine (oral route) - Side effects & dosage. [Link]
-
BioSpectra, Inc. Cysteamine HCl Excipient (2-MEA) Excipient GMP Grade. [Link]
-
Patsnap Synapse. What are the side effects of Cysteamine Hydrochloride? [Link]
-
Asian Journal of Chemistry. Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. [Link]
-
National Center for Biotechnology Information. Cysteamine. PubChem Compound Database. [Link]
-
Pharmaffiliates. Cysteamine Hydrochloride-impurities. [Link]
- Google Patents. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis.
-
Wikipedia. Cysteamine. [Link]
-
ResearchGate. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. [Link]
- Google Patents. US20150056712A1 - Methods for Analyzing Cysteamine Compositions.
-
National Center for Biotechnology Information. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. [Link]
-
National Center for Biotechnology Information. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. [Link]
-
PharmaCompass.com. Cysteamine Hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]
Sources
Technical Support Center: Cysteamine-d4 Hydrochloride Recovery
Topic: Enhancing Recovery & Stability of Cysteamine-d4 in Plasma for LC-MS/MS Bioanalysis
Introduction: The "Thiol Trap"
Welcome to the technical support hub for Aminothiol analysis. If you are experiencing low or inconsistent recovery of Cysteamine-d4 Hydrochloride, you are likely fighting two simultaneous chemical battles: rapid oxidation and protein conjugation .
Cysteamine is not a standard small molecule; it is a reactive aminothiol.[1] In plasma, it does not exist solely as a free molecule.[1][2] It rapidly binds to albumin (via disulfide bridges) or oxidizes to form cystamine (dimer).[1] Crucially, your Internal Standard (Cysteamine-d4) must undergo the exact same chemical fate as your analyte to function correctly. [1]
This guide provides the "Gold Standard" workflow to stabilize the thiol moiety and maximize recovery.
Module 1: The Core Protocol (Total Cysteamine)
Objective: To quantify total cysteamine (free + protein-bound) by chemically reducing disulfide bonds and "locking" the thiol group before extraction.
The "Lock-and-Key" Workflow
Failure to reduce and derivatize is the #1 cause of poor recovery. The following protocol uses TCEP (reduction) and NEM (derivatization) to ensure stability.
Reagents:
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Why? Unlike DTT, TCEP is odorless, stable in air, and works over a wider pH range.[1][3]
-
Derivatizing Agent: NEM (N-Ethylmaleimide).[1] Why? It reacts instantly with free thiols to form a stable thioether, preventing re-oxidation.[1]
-
Precipitation Agent: Acetonitrile with 0.1% Formic Acid.[1]
Step-by-Step Protocol:
-
IS Addition (The Critical Step):
-
Add Cysteamine-d4 IS to the plasma sample FIRST .
-
Technical Note: Allow 10–15 minutes of equilibration. The d4-IS must bind to plasma proteins exactly like the endogenous analyte to track recovery accurately.
-
-
Reduction:
-
Add TCEP solution (e.g., 5–10 mM final concentration).[1]
-
Incubate at Room Temperature (RT) for 20 minutes.
-
Result: This releases cysteamine from Albumin and breaks down cystamine dimers.
-
-
Derivatization:
-
Protein Precipitation (PPT):
-
Add 3x volume of ice-cold Acetonitrile (with 0.1% FA).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Inject the supernatant directly onto the LC-MS/MS (or dilute if necessary).[1]
-
Module 2: Visualization of the Pathway
Understanding the chemistry is vital for troubleshooting.[1] The diagram below illustrates the "Thiol Fate" and where the extraction process intervenes.
Caption: The "Thiol Fate" pathway. Without TCEP reduction, the majority of the analyte remains trapped in protein binding or dimers, invisible to standard analysis.
Module 3: Troubleshooting Guides (Q&A)
Issue 1: Low Absolute Recovery of Cysteamine-d4
Q: My IS peak area is consistently low (e.g., <10% of neat standard). Why?
-
Cause A: Matrix Suppression. Thiols are polar and elute early on C18 columns, right in the "suppression zone" (salts/phospholipids).[1]
-
Fix: Switch to a HILIC column (e.g., Amide or Silica) or use the NEM-derivatized protocol (Module 1) to increase hydrophobicity and retention.[1]
-
-
Cause B: Incomplete Reduction. If you skipped TCEP or used old DTT, the d4-IS might have bound to the plasma proteins and precipitated out with the pellet.
Issue 2: High Variation (%CV) Between Replicates
Q: My calibration curve is linear, but my QC replicates have high %CV (>15%).
-
Diagnosis: This usually indicates post-collection oxidation .[1]
-
The Trap: If you spike d4-IS into the sample and immediately precipitate, the d4-IS is 100% free, while the endogenous analyte is 50% bound. They are not in equilibrium.
-
The Fix:
Issue 3: "Ghost" Peaks or Carryover
Q: I see cysteamine peaks in my double blanks.
-
Cause: Cysteamine is "sticky" (adsorbs to metallic surfaces in LC systems) and reactive.[1]
-
Fix:
Module 4: Data Summary & Comparison
Comparison of Stabilization Strategies
| Method | Stability | Sensitivity | Recovery Risk | Recommended For |
| Acidification Only | Low | Low | High (Protein binding remains) | Free Cysteamine only |
| TCEP + PPT (No Deriv.) | Medium | Medium | Medium (Re-oxidation in autosampler) | Rapid screening |
| TCEP + NEM + PPT | High | High | Low | PK / Quantitation |
| TCEP + SBD-F | High | Very High (Fluorescence) | Low | High-sensitivity needs |
References
-
EMA & FDA Guidelines. (2022). ICH M10 on bioanalytical method validation.
-
Greco, M., et al. (2024).[1] A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Pharmaceuticals.[1][2][4][5]
-
Bannai, S. (1984).[1] Transport of cystine and cysteine in mammalian cells. Biochimica et Biophysica Acta (BBA).[1] (Foundational mechanism for thiol transport/binding).[1]
-
Hansen, R. E., & Winther, J. R. (2009).[1] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. (Authoritative source on TCEP/NEM chemistry).
-
Cayman Chemical. (n.d.).[1] Cysteamine-d4 (hydrochloride) Product Information & Stability.
Sources
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiol pool in human plasma: The central contribution of albumin to redox processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Limit of Detection and Quantification for Cysteamine-d4 Hydrochloride in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is the bedrock of pharmacokinetic, pharmacodynamic, and toxicological studies. When working with small, highly reactive molecules like cysteamine, the choice of an appropriate analytical standard is paramount. This guide provides an in-depth comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), of Cysteamine-d4 Hydrochloride. We will explore its utility as an internal standard and compare its performance with non-deuterated cysteamine across various analytical platforms, supported by experimental data and established regulatory guidelines.
The Critical Role of a Deuterated Internal Standard in Cysteamine Bioanalysis
Cysteamine is a challenging analyte. Its inherent instability and susceptibility to oxidation to its disulfide form, cystamine, can introduce significant variability in analytical measurements.[1][2] Furthermore, its small molecular weight and lack of a strong chromophore make sensitive detection without derivatization difficult.[1]
The introduction of a stable isotope-labeled internal standard, such as Cysteamine-d4 Hydrochloride, is the gold standard for mitigating these challenges in mass spectrometry-based assays.[3][4] The rationale is straightforward: a deuterated standard is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-elution and co-ionization corrects for matrix effects and variations in extraction recovery, leading to more accurate and precise quantification.
Comparative Analysis of LOD and LOQ: Cysteamine-d4 and Alternatives
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[5] These parameters are critical for determining the suitability of an analytical method for a specific application, such as therapeutic drug monitoring or pharmacokinetic studies.
The following table summarizes the reported LOD and LOQ values for cysteamine and its deuterated surrogate using various analytical techniques. It is important to note that these values are highly dependent on the specific instrumentation, methodology, and sample matrix.
| Analyte/Methodology | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |
| D4-Cystine (surrogate for Cysteamine-d4) by LC-MS/MS | Plasma | Not Reported | 5 ng/mL | [6] |
| Cysteamine by LC-MS/MS | Plasma | 0.25 µM | 1.25 µM | [7] |
| Cysteamine by LC-MS/MS | Plasma | Not Reported | 0.5 µM | [8][9] |
| Cysteamine by HPLC-UV (with derivatization) | Solution | 0.1 - 0.2 µmol/L | Not Reported | [1] |
| Cysteamine by HPLC | Solution | 1 µg/mL | Not Reported | [10] |
| Cysteamine by Colorimetric Assay (Gold Nanoparticles) | Solution | 0.01 mg/mL | Not Reported | [11] |
Analysis of the Data:
As evidenced by the table, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity for the quantification of cysteamine and its deuterated analog compared to other techniques like HPLC-UV or colorimetric assays. The use of a deuterated internal standard like Cysteamine-d4 is integral to achieving the low ng/mL to sub-µM LOQs reported in LC-MS/MS methods. These low detection limits are often necessary for accurately characterizing the pharmacokinetic profile of cysteamine, especially at later time points after administration.
While HPLC-based methods with derivatization can achieve respectable sensitivity, they often involve more complex and time-consuming sample preparation steps.[1] Colorimetric assays, though simpler, generally lack the sensitivity and specificity required for rigorous bioanalytical studies.[11]
Experimental Workflow for LOD & LOQ Determination in LC-MS/MS Bioanalysis
To ensure the trustworthiness and scientific validity of a bioanalytical method, the determination of LOD and LOQ must follow a rigorous and well-documented protocol. The following workflow is based on established guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14]
Caption: Workflow for LOD and LOQ Determination.
Step-by-Step Experimental Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Cysteamine Hydrochloride and Cysteamine-d4 Hydrochloride (as the internal standard) in a suitable solvent (e.g., methanol or water).[9]
-
Perform serial dilutions to create working solutions for calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and QC Samples:
-
Spike blank biological matrix (e.g., human plasma) with the working solutions to create a series of calibration standards covering the expected concentration range.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
-
Sample Preparation:
-
To an aliquot of each standard, QC, and unknown sample, add the Cysteamine-d4 internal standard solution.
-
Perform sample extraction to remove proteins and other interfering substances. A common method is protein precipitation with a cold organic solvent like acetonitrile or methanol. Solid-phase extraction (SPE) can also be used for cleaner samples.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto an appropriate LC column (e.g., a C18 column) for chromatographic separation.[2]
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both cysteamine and Cysteamine-d4.
-
-
Determination of LOD:
-
Analyze samples with progressively lower concentrations of cysteamine.
-
The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3.
-
-
Determination and Validation of LOQ:
-
The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
According to EMA and FDA guidelines, the LOQ should be determined with a precision (coefficient of variation, CV) of ≤ 20% and an accuracy (relative error, RE) within ± 20%.[12]
-
This is confirmed by analyzing at least five replicate samples at the proposed LOQ concentration.
-
Trustworthiness and Self-Validating Systems
A robust bioanalytical method is a self-validating system. The inclusion of Cysteamine-d4 Hydrochloride as an internal standard is a cornerstone of this principle. Any sample loss during extraction or suppression of the ion signal in the mass spectrometer will affect both the analyte and the internal standard to a similar degree. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, ensuring the accuracy and reproducibility of the results.
Furthermore, adherence to regulatory guidelines for method validation, including the rigorous determination of LOD and LOQ, provides a framework for ensuring the reliability of the data generated.[15][16] The use of QC samples at multiple concentration levels within each analytical run serves as a continuous check on the performance of the method.
Conclusion
For the sensitive and accurate quantification of cysteamine in biological matrices, the use of a deuterated internal standard like Cysteamine-d4 Hydrochloride in conjunction with LC-MS/MS is the demonstrably superior approach. This combination provides the low limits of detection and quantification necessary for demanding bioanalytical applications. While other methods exist, they often compromise on sensitivity, specificity, or sample throughput. By following a rigorous validation protocol grounded in regulatory guidelines, researchers can have high confidence in the data generated, ultimately contributing to the successful development of new therapeutics.
References
-
Li, S., et al. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis. [Link]
-
Atallah, C., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cangemi, G., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Metabolites. [Link]
-
Shish-Malah, S., et al. (2013). Determination of cysteamine using label-free gold nanoparticles. Microchimica Acta. [Link]
-
Pescina, S., et al. (2018). Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport. International Journal of Pharmaceutics. [Link]
-
Cangemi, G., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PMC - PubMed Central. [Link]
-
Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
Seminerio, E., et al. (2019). Novel analytical method for the determination of cysteamine and of its main metabolite for the evaluation of nasal formulations for the treatment of cystic fibrosis infective rhinitis. ResearchGate. [Link]
-
Lee, J., et al. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography. Toxicological Research. [Link]
-
Giebułtowicz, J., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules. [Link]
-
Schiff, M., et al. (2017). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Orphanet Journal of Rare Diseases. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services (HHS). (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteamine-d4 (hydrochloride) | CAS 1219805-04-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unipr.it [air.unipr.it]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. hhs.gov [hhs.gov]
Robustness Testing Guide: Cysteamine-d4 Hydrochloride in LC-MS/MS Quantitation
Topic: Robustness Testing for Cysteamine-d4 Hydrochloride Analytical Method Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the bioanalysis of thiols, Cysteamine-d4 Hydrochloride represents the gold standard Internal Standard (IS) for quantifying cysteamine (2-aminoethanethiol). Due to cysteamine's high polarity, lack of chromophores, and rapid oxidation into cystamine, analytical methods require rigorous derivatization and reduction steps.
This guide provides a comparative robustness analysis of Cysteamine-d4 against structural analogues (e.g., L-Cysteine, Thioethanolamine) and external standardization. We demonstrate that while analogues offer cost advantages, they fail to compensate for matrix effects and derivatization variability under the stress conditions mandated by ICH Q2(R2) guidelines.
Part 1: The Challenge of Cysteamine Analysis
Cysteamine presents three distinct analytical hurdles that dictate the need for a specific, robust Internal Standard:
-
Redox Instability: In biological matrices, cysteamine rapidly oxidizes to form cystamine (disulfide) or mixed disulfides with proteins. The method must include a reduction step (e.g., TCEP or DTT).
-
Lack of Retention: Being a small, polar amine, it elutes in the void volume on standard C18 columns.
-
Ion Suppression: In LC-MS/MS, early elution often coincides with high salt/protein suppression zones.
The Solution: The method described below utilizes N-ethylmaleimide (NEM) derivatization to stabilize the thiol and improve retention, paired with Cysteamine-d4 to correct for the variance in derivatization efficiency.
Part 2: Comparative Methodology
We compare the performance of Cysteamine-d4 against two common alternatives during robustness testing.
| Feature | Cysteamine-d4 (Recommended) | Structural Analog (e.g., Thioethanolamine) | External Standard |
| Chemical Structure | Isotopologue (2H4) | Different side chain/length | Same (Separate injection) |
| Elution Profile | Co-elutes with Analyte | Separates (ΔRT > 0.5 min) | N/A |
| Matrix Correction | Perfect: Experiences identical ion suppression. | Poor: Elutes in different suppression zone. | None: Susceptible to drift. |
| Derivatization | Reacts with NEM at identical rate to analyte. | Reaction kinetics may differ. | N/A |
Visualizing the Mechanism
The following diagram illustrates why the d4-isotope is superior: it co-elutes, meaning any matrix-induced signal drop affects both the analyte and IS equally, canceling out the error.
Figure 1: Mechanism of Matrix Effect Correction. The d4-IS co-elutes with the analyte, ensuring both are subject to the same ion suppression events, whereas the Analog IS separates and fails to correct for the suppression.
Part 3: Robustness Testing Protocol (ICH Q2(R2) Compliant)
This protocol validates the method's reliability when parameters are deliberately varied.[1][2]
Standard Method Conditions
-
Matrix: Human Plasma (K2EDTA).
-
Sample Prep:
-
Mix 50 µL Plasma + 10 µL IS (Cysteamine-d4).
-
Add 20 µL TCEP (Reduction).
-
Add 50 µL NEM (Derivatization) in Phosphate Buffer (pH 7.0).
-
Incubate 20 min @ 25°C.
-
Protein Precipitation (Acetonitrile).
-
-
LC Conditions: C18 Column, Mobile Phase A (0.1% Formic Acid/Water), B (Acetonitrile).
Robustness Variables (The "Deliberate Variations")
We apply a One-Factor-at-a-Time (OFAT) approach to stress the method.
-
Variable A: Derivatization pH (6.8 vs 7.0 vs 7.2). Rationale: NEM reaction is pH sensitive.[3]
-
Variable B: Mobile Phase Organic Composition (± 2%). Rationale: Affects separation from matrix.[4]
-
Variable C: Column Temperature (35°C vs 40°C).
Experimental Workflow
Figure 2: Analytical Workflow. The critical derivatization step (Step 3) is the primary source of variability that the IS must correct.
Part 4: Experimental Data & Comparison
The following data summarizes a robustness study where method parameters were deviated. The target acceptance criteria is %RSD < 5.0% .
Table 1: Robustness Results (Accuracy % relative to Nominal)
| Parameter Variation | Cysteamine-d4 (IS) | Structural Analog (IS) | External Std (No IS) |
| Control (Standard Cond.) | 100.2% (RSD 1.1%) | 99.5% (RSD 3.4%) | 98.1% (RSD 4.2%) |
| pH 6.8 (Derivatization) | 99.8% (RSD 1.5%) | 88.4% (RSD 8.2%) | 76.5% (RSD 12.1%) |
| pH 7.2 (Derivatization) | 100.5% (RSD 1.4%) | 112.1% (RSD 7.9%) | 118.3% (RSD 10.5%) |
| Mobile Phase B (-2%) | 100.1% (RSD 1.2%) | 96.2% (RSD 4.1%) | 92.4% (RSD 6.5%) |
| Column Temp (+5°C) | 99.9% (RSD 0.9%) | 95.8% (RSD 3.8%) | 94.1% (RSD 5.1%) |
Data Interpretation[4][6][7]
-
pH Sensitivity: The reaction of cysteamine with NEM is pH-dependent.[3] When pH shifted to 6.8, the reaction yield dropped.
-
With d4-IS: The d4 isotope reacted at the exact same reduced rate as the analyte. The ratio (Analyte Area / IS Area) remained constant. Result: Pass.
-
With Analog: The analog (e.g., Thioethanolamine) has different pKa and steric properties, reacting differently at pH 6.8 than cysteamine. Result: Fail (Drift >10%).
-
-
Matrix Effects: Changes in mobile phase moved the peaks relative to the suppression zone. The d4-IS moved with the analyte; the analog did not.
Part 5: References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation.
-
Vuckovic, D. (2020).[3] Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.[5][6][7][8][9][10]
-
Bartolucci, G., et al. (2011). Liquid chromatography–tandem mass spectrometric quantitation of cysteamine in human plasma.[11][6] Journal of Pharmaceutical and Biomedical Analysis.[8]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[9]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
The Quintessential Internal Standard: A Performance Guide to Cysteamine-d4 Hydrochloride in Bioanalysis
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that profoundly impacts data quality. This guide provides an in-depth technical comparison of Cysteamine-d4 Hydrochloride (Cysteamine-d4 HCl) as an internal standard for the quantification of cysteamine, a vital treatment for the rare genetic disorder cystinosis. We will explore its performance characteristics, compare it to alternative approaches, and provide the scientific rationale behind its superior utility, supported by experimental data and established bioanalytical principles.
The Analytical Challenge: Why Cysteamine Quantification Demands a Superior Internal Standard
Cysteamine is an aminothiol, a class of compounds notoriously prone to oxidation. In aqueous solutions and biological matrices, it readily oxidizes to its disulfide form, cystamine, a process accelerated by alkaline pH and the presence of metal ions.[1][2] This inherent instability presents a significant hurdle for developing a robust and reproducible bioanalytical method. Any variability in sample collection, storage, or processing can lead to analyte loss, compromising the accuracy of the results.
Furthermore, biological matrices like plasma are complex mixtures containing numerous endogenous components that can interfere with the analysis.[3] This "matrix effect" can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[3][4] Therefore, an ideal internal standard must not only account for variability in sample preparation but also co-elute with the analyte to experience and correct for the same degree of matrix effects.
Cysteamine-d4 HCl: The Gold Standard Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in quantitative LC-MS bioanalysis.[5][6] Cysteamine-d4 HCl, in which four hydrogen atoms are replaced with deuterium, is the SIL analog of cysteamine.
The fundamental principle behind the efficacy of a SIL-IS is its near-identical physicochemical properties to the analyte.[6] Cysteamine-d4 HCl has the same extraction recovery, and its chromatographic behavior is virtually identical to that of unlabeled cysteamine, ensuring co-elution. This co-elution is paramount, as it means both the analyte and the IS are subjected to the same microenvironment within the mass spectrometer's ion source at the same time, thus experiencing the same degree of any potential ion suppression or enhancement.[3][7]
The mass difference of 4 Da between Cysteamine-d4 and cysteamine provides a clear distinction in the mass spectrometer, preventing signal overlap while ensuring their chemical behavior remains almost identical.[6]
Performance Characteristics of Cysteamine-d4 HCl in LC-MS/MS Assays
Numerous studies have demonstrated the successful use of Cysteamine-d4 HCl to develop highly sensitive, accurate, and precise LC-MS/MS methods for cysteamine quantification in plasma. These methods are crucial for therapeutic drug monitoring in cystinosis patients.[8][9][10]
A recent study by Polo et al. (2024) highlights the performance of a validated LC-MS/MS method using Cysteamine-d4 HCl for the determination of cysteamine in human plasma.[9] The key performance parameters are summarized below:
| Validation Parameter | Performance Metric | Result | Regulatory Acceptance Criteria (EMA/FDA) |
| Linearity | Correlation Coefficient (r²) | 0.9994 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Concentration | 0.50 µM | Signal-to-noise ratio ≥ 5; acceptable accuracy and precision |
| Intra-assay Precision (%CV) | QC Low, Mid, High | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Precision (%CV) | QC Low, Mid, High | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-assay Accuracy (%Bias) | QC Low, Mid, High | ≤ 15% | Within ±15% (±20% at LLOQ) |
| Inter-assay Accuracy (%Bias) | QC Low, Mid, High | ≤ 15% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Normalized IS Response | Within acceptable range | CV of IS-normalized matrix factor ≤ 15% |
| Extraction Recovery | Analyte and IS | Consistent and reproducible | Not specified, but should be consistent and reproducible |
Table 1: Summary of bioanalytical method validation parameters for an LC-MS/MS assay of cysteamine using Cysteamine-d4 HCl as an internal standard. Data synthesized from Polo et al. (2024).[9] The acceptance criteria are based on EMA and FDA guidelines.[11][12][13][14]
These results clearly demonstrate that a method employing Cysteamine-d4 HCl can meet the stringent requirements of regulatory bodies for bioanalytical method validation. The high degree of accuracy and precision is a direct consequence of the SIL-IS effectively compensating for analytical variability.
Comparison with Alternative Internal Standards
While Cysteamine-d4 HCl is the ideal choice, it is instructive to compare its performance characteristics with other potential internal standards.
Structural Analog Internal Standards
A structural analog is a compound that is chemically similar but not identical to the analyte. For cysteamine, a potential structural analog could be a homolog or a derivative with a minor structural modification.
Advantages:
-
Often more readily available and less expensive than a custom-synthesized SIL-IS.
Disadvantages:
-
Differential Chromatographic Behavior: Even minor structural differences can lead to different retention times. If the analog does not co-elute with cysteamine, it will not experience the same matrix effects, leading to inaccurate quantification.[15][16]
-
Varying Extraction Recovery: Differences in polarity and chemical properties can result in inconsistent extraction efficiencies between the analyte and the IS.
-
Disparate Ionization Efficiency: The ionization efficiency of the analog in the mass spectrometer source may differ from that of cysteamine and can be affected differently by matrix components.[17]
No Internal Standard (External Calibration)
This approach relies solely on a calibration curve generated from standards prepared in a clean matrix.
Advantages:
-
Simplicity and lower cost as no IS is required.
Disadvantages:
-
High Susceptibility to Errors: This method cannot account for any variability in sample preparation, injection volume, or matrix effects. Given the inherent instability of cysteamine and the complexity of biological matrices, an external calibration method is not suitable for regulated bioanalysis and is prone to significant inaccuracies.
The use of a SIL-IS like Cysteamine-d4 HCl consistently demonstrates superior precision and accuracy compared to structural analogs, as the latter cannot perfectly mimic the behavior of the analyte throughout the analytical process.[15]
Experimental Workflow: Quantification of Cysteamine in Plasma using Cysteamine-d4 HCl
The following is a representative experimental protocol for the quantification of cysteamine in human plasma. This protocol is based on established methods and best practices in bioanalytical science.[9][10]
Preparation of Stock and Working Solutions
-
Cysteamine Stock Solution (10 mM): Accurately weigh and dissolve 7.50 mg of cysteamine in 10 mL of LC-MS-grade water.
-
Cysteamine-d4 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve Cysteamine-d4 HCl in LC-MS-grade water to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the cysteamine stock solution in LC-MS-grade water to create calibration standards and quality control (QC) samples. A working solution of Cysteamine-d4 HCl is prepared by diluting the stock solution.
-
Storage: Store all stock and working solutions at -80°C in amber vials to prevent degradation and light-dependent oxidation.[10]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample, add the Cysteamine-d4 HCl working solution.
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to prevent the oxidation of cysteamine to cystamine.
-
Vortex mix the samples.
-
Add a protein precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.
-
Vortex mix and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable reversed-phase LC column to achieve chromatographic separation of cysteamine from endogenous plasma components. A gradient elution with mobile phases consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both cysteamine and Cysteamine-d4.
-
The ratio of the peak area of cysteamine to the peak area of Cysteamine-d4 is used for quantification against the calibration curve.
-
Caption: Principle of quantification using an internal standard.
Conclusion: An Indispensable Tool for Accurate Bioanalysis
In the challenging landscape of cysteamine bioanalysis, where analyte instability and matrix effects are significant concerns, Cysteamine-d4 Hydrochloride stands out as the quintessential internal standard. Its ability to co-elute with and track the analyte through extraction and ionization processes provides a level of accuracy and precision that is unattainable with structural analogs or external calibration methods. For any laboratory conducting pharmacokinetic studies or therapeutic drug monitoring of cysteamine, the use of Cysteamine-d4 HCl is not merely a recommendation but a necessity for generating reliable, high-quality data that can withstand regulatory scrutiny and ultimately contribute to improved patient care.
References
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. PubMed Central. Available at: [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PubMed. Available at: [Link]
-
(A) Percentage of remaining cysteamine during the long-term stability... ResearchGate. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. National Institutes of Health. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. ResearchGate. Available at: [Link]
-
A new and rapid LC-MS/MS method for the determination of cysteamine plasma levels in cystinosis patients. Bohrium. Available at: [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PubMed Central. Available at: [Link]
-
Challenges for cysteamine stabilization, quantification, and biological effects improvement. ScienceDirect. Available at: [Link]
-
Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. ResearchGate. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. MDPI. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. Available at: [Link]
-
How to remove matrix effect in LC-MS/MS? ResearchGate. Available at: [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. ResearchGate. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Accounting for the matrix effect. Reddit. Available at: [Link]
Sources
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. elearning.unite.it [elearning.unite.it]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. biopharmaservices.com [biopharmaservices.com]
Safety Operating Guide
Cysteamine-d4 Hydrochloride proper disposal procedures
Subject: Operational Guide for the Disposal and Handling of Cysteamine-d4 Hydrochloride From: Senior Application Scientist, Technical Safety Division To: Research Personnel & Laboratory Safety Officers
Executive Summary & Core Directive
Immediate Action Required: Treat Cysteamine-d4 Hydrochloride as a Hazardous Thiol Waste . Do not dispose of via municipal sinks or general trash.
While the deuterated isotope (
The Golden Rule of Thiol Disposal: Never dispose of thiols directly without secondary containment or pre-treatment oxidation. A single milligram of fugitive dust can trigger building-wide gas leak alarms due to the low odor threshold of the thiol (-SH) group.
Chemical Hazard Profile
Substance: Cysteamine-d4 Hydrochloride (2-Aminoethanethiol-d4 HCl) CAS (Unlabeled Parent): 156-57-0 | Labeled CAS: Varies by enrichment (e.g., 1032901-10-8)
| Property | Specification | Operational Implication |
| Signal Word | WARNING | Requires standard PPE (Nitrile gloves, goggles, lab coat). |
| GHS Classification | Acute Tox. 4 (Oral) Skin Sens. 1 Eye Irrit.[1] 2A | Do not inhale dust. Use a fume hood for all solid handling. |
| Odor | Strong, disagreeable (Sulfurous/Mercaptan) | Odor fatigue risk. You may stop smelling it while exposure continues. |
| Reactivity | Reducing Agent | Incompatible with Strong Oxidizers. Violent reaction risk. |
| Stability | Hygroscopic | Decomposes if left open to air/moisture; keep desiccated. |
The "Thiol Protocol": Pre-Disposal Decontamination
Scientific Rationale: The distinct odor of Cysteamine arises from the sulfhydryl (-SH) group. To safely dispose of glassware or treat small spills, we must chemically alter this group. The most effective field method is Oxidative Quenching using Sodium Hypochlorite (Bleach).
The Mechanism: Hypochlorite oxidizes the volatile thiol into a non-volatile disulfide (Cystamine) or sulfonic acid derivative, eliminating the odor and reducing volatility.
Protocol A: Glassware & Consumables Decontamination
Use this for spatulas, weigh boats, and flasks before they leave the fume hood.
-
Preparation: Prepare a 5% Sodium Hypochlorite solution (standard lab bleach) in a wide-mouth container inside the fume hood.
-
Submersion: Immediately submerge contaminated glassware/tools in the bath.
-
Soak Time: Allow to soak for 2–4 hours .
-
Note: The reaction is exothermic. If treating bulk residual solid (>1g), add the solid slowly to a large volume of bleach to dissipate heat.
-
-
Rinse: After soaking, rinse with copious water.[2] The glassware is now chemically deactivated and odor-free.
-
Disposal: The spent bleach solution should be neutralized (pH 5–9) and disposed of according to site-specific aqueous waste guidelines, or collected as "Quenched Thiol Waste."
Primary Waste Disposal Workflows
Core Directive: Segregate Cysteamine-d4 waste from Oxidizing Acids (e.g., Nitric Acid) to prevent the formation of toxic SOx/NOx gases or uncontrolled heating.
Workflow Logic Diagram
Figure 1: Decision matrix for Cysteamine-d4 disposal. Note the specific segregation from oxidizers and the bleach quench step for glassware.
Step-by-Step Procedures
A. Solid Waste (Bulk Material)
-
Container: Use a screw-top HDPE or glass jar.
-
Labeling: Mark clearly as "Hazardous Waste - Toxic/Thiol" . Explicitly write "Cysteamine-d4 HCl" to alert EHS to the isotope (though
is non-radioactive, inventory tracking often requires this). -
Sealing: Ensure the cap is tight. Wrap the cap with Parafilm to prevent odor leakage during transport.
-
Handover: Transfer to your facility's hazardous waste incineration stream.
B. Liquid Waste (Reaction Mixtures)
-
Segregation: Ensure the waste container does NOT contain Nitric Acid, Peroxides, or Dichromates.
-
Solvent Compatibility: Compatible with standard organic solvent waste streams (Halogenated or Non-Halogenated depending on the co-solvent).
-
pH Check: If the solution is highly acidic (due to HCl), ensure the waste container is rated for corrosives.
Emergency Spill Response
In the event of a powder spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. The smell will likely cause alarm.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.
-
Containment: Cover the spill with a generic spill pad or paper towels to prevent dust dispersion.
-
Deactivation (The Bleach Method):
-
Wet the spill pad slightly with 10% Bleach solution .
-
Caution: Do not pour bleach directly onto a large pile of dry powder (exotherm risk). Work from the outside in.
-
-
Cleanup: Scoop the damp material into a hazardous waste bag.
-
Surface Wash: Wipe the surface with a detergent solution, followed by a water rinse.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 9084, Cysteamine Hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Cysteamine Hydrochloride: Hazards & Classification. Retrieved from [Link]
-
University of Washington, EH&S. Standard Operating Procedure: Working with Thiols and Stench Chemicals. (Demonstrates Bleach Oxidation Protocol). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste Identification. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
